molecular formula C9H10INO B1441136 3-(4-Iodophenoxy)azetidine CAS No. 1219948-76-1

3-(4-Iodophenoxy)azetidine

Cat. No.: B1441136
CAS No.: 1219948-76-1
M. Wt: 275.09 g/mol
InChI Key: NEJYPHMSMQSEOM-UHFFFAOYSA-N
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Description

3-(4-Iodophenoxy)azetidine is a useful research compound. Its molecular formula is C9H10INO and its molecular weight is 275.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Iodophenoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Iodophenoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-iodophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJYPHMSMQSEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311517
Record name 3-(4-Iodophenoxy)azetidine
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Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219948-76-1
Record name 3-(4-Iodophenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Iodophenoxy)azetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Iodophenoxy)azetidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Azetidine Ring - A Small Moiety with a Mighty Impact

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic profiles is paramount. Among the saturated heterocycles, the four-membered azetidine ring has emerged from a niche curiosity to a cornerstone scaffold in contemporary drug design.[1] Its inherent ring strain, sp³-rich three-dimensional character, and ability to serve as a compact, rigid building block offer a unique combination of properties that chemists can exploit to overcome common drug development hurdles.[1] Unlike its more flexible five- and six-membered counterparts, the azetidine moiety provides well-defined exit vectors for substituents, enabling precise spatial orientation of pharmacophoric elements. This guide focuses on a particularly valuable derivative, 3-(4-Iodophenoxy)azetidine, a versatile intermediate and structural motif for researchers, scientists, and drug development professionals.

Core Molecular Profile: 3-(4-Iodophenoxy)azetidine

3-(4-Iodophenoxy)azetidine is a synthetic organic compound featuring a central azetidine ring linked at the 3-position to a 4-iodophenoxy group via an ether linkage. The presence of the iodine atom on the phenyl ring makes it a prime candidate for further functionalization through various cross-coupling reactions, while the azetidine nitrogen provides a handle for modulating basicity and introducing additional substituents. It is most commonly handled and utilized in its hydrochloride salt form to improve stability and solubility.

Chemical Structure and Identification

The fundamental structure of 3-(4-Iodophenoxy)azetidine is depicted below.

graph "Chemical_Structure" {
    layout=neato;
    node [shape=plaintext];
    edge [color="#202124"];

}

Figure 2: Retrosynthetic pathway for 3-(4-Iodophenoxy)azetidine.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a reliable method for the laboratory-scale synthesis of 3-(4-Iodophenoxy)azetidine hydrochloride.

Step 1: Synthesis of tert-Butyl 3-(4-iodophenoxy)azetidine-1-carboxylate (Mitsunobu Reaction)

The Mitsunobu reaction is an exceptionally useful method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[2] It proceeds under mild conditions and is tolerant of a wide range of functional groups.

  • Reaction Principle: An alcohol (N-Boc-3-hydroxyazetidine) is activated by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the phenoxide generated from 4-iodophenol.

Figure 3: Workflow for the Mitsunobu etherification step.

Methodology:

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 4-iodophenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate as the product.

Step 2: Deprotection to Yield 3-(4-Iodophenoxy)azetidine Hydrochloride

The Boc protecting group is reliably removed under acidic conditions to yield the free amine, which is isolated as its hydrochloride salt.

  • Reaction Principle: The Boc group is cleaved by treatment with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). The reaction generates the stable tert-butyl cation and carbon dioxide, leaving the protonated amine.

Methodology:

  • Dissolve the purified tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate (1.0 eq.) in a suitable solvent such as 1,4-dioxane or ethyl acetate.

  • Add a solution of HCl in dioxane (e.g., 4M solution, 3-5 eq.) or bubble HCl gas through the solution at 0 °C.

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • The product, 3-(4-Iodophenoxy)azetidine hydrochloride, will often precipitate from the reaction mixture as a white solid.

  • Collect the solid by filtration, wash with a non-polar solvent like diethyl ether or hexanes, and dry under vacuum to obtain the final product.

Applications in Medicinal Chemistry and Drug Discovery

The 3-(4-Iodophenoxy)azetidine scaffold is a valuable building block in drug discovery due to the unique combination of the azetidine ring's properties and the synthetic handle provided by the iodo group.

Role as a Privileged Scaffold

Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.[1] Several FDA-approved drugs, such as baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor), incorporate an azetidine ring to enhance metabolic stability, improve receptor selectivity, and fine-tune pharmacokinetic properties.[3] The rigid nature of the azetidine ring helps to lock the conformation of a molecule, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.

Synthetic Utility in Library Synthesis

The true power of the 4-iodophenyl moiety lies in its versatility as a synthetic handle for late-stage functionalization. The carbon-iodine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the rapid generation of a diverse library of analogs from a common intermediate, which is a cornerstone of modern lead optimization in drug discovery.

G start 3-(4-Iodophenoxy)azetidine suzuki Suzuki Coupling (Aryl, Heteroaryl) start->suzuki sonogashira Sonogashira Coupling (Alkynes) start->sonogashira buchwald Buchwald-Hartwig (Amines) start->buchwald heck Heck Coupling (Alkenes) start->heck product1 Bi-aryl Analogs suzuki->product1 product2 Aryl-alkyne Analogs sonogashira->product2 product3 Aryl-amine Analogs buchwald->product3 product4 Stilbene Analogs heck->product4

Figure 4: Diversification potential via cross-coupling reactions.

This strategic approach enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of the aryl portion of the molecule, optimizing interactions with the target protein and improving drug-like properties.

Conclusion and Future Outlook

3-(4-Iodophenoxy)azetidine represents more than just a chemical intermediate; it is a testament to the power of strategic molecular design. By combining the advantageous properties of the strained azetidine ring with the synthetic versatility of an aryl iodide, this compound provides a robust platform for the discovery of next-generation therapeutics. As the demand for novel chemical matter with improved pharmacological profiles continues to grow, the strategic application of such privileged scaffolds will undoubtedly play an increasingly critical role in the future of drug development.

References

  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Google Patents. US9139593B2 - Azetidine compounds, compositions and methods of use.
  • PubChemLite. 3-(4-fluorophenoxy)azetidine hydrochloride (C9H10FNO). [Link]

  • Parmar, et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. [Link]

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  • Tian, et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 87(23), 15467-15478. [Link]

  • Kuriyama, et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1256334. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Kumar, et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(23), 8299. [Link]

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Sources

Azetidine Bioisosteres in Drug Discovery: A Technical Guide to Harnessing Strained-Ring Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

In the modern era of drug discovery, the strategic modulation of physicochemical and pharmacokinetic properties is paramount to successful clinical translation. Medicinal chemists are increasingly turning to novel scaffolds that offer three-dimensionality and improved pharmacological profiles. Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a powerful bioisosteric tool.[1][2] Its inherent ring strain and conformational rigidity impart unique structural and electronic properties that can profoundly influence a molecule's solubility, metabolic stability, basicity, and binding affinity.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of azetidine bioisosteres. We will explore the fundamental principles underlying their application, delve into key synthetic strategies, present illustrative case studies, and offer practical, field-proven insights to guide the rational design of next-generation therapeutics.

Introduction: The Rationale for Small, Strained Rings in Medicinal Chemistry

Bioisosterism, the practice of substituting one chemical group for another with similar steric or electronic properties, is a cornerstone of lead optimization.[4] The goal is to fine-tune a molecule's characteristics to enhance efficacy, improve safety, and secure intellectual property. While classic bioisosteres are well-established, the industry's focus on molecules with a higher fraction of sp³-hybridized carbons—to escape "flatland" and improve developability—has reignited interest in small, aliphatic rings.

Azetidine, with a ring strain of approximately 25.4 kcal/mol, occupies a unique position between the highly reactive aziridine and the more flexible, unreactive pyrrolidine.[5] This moderate strain makes the ring stable enough for facile handling and incorporation into complex molecules, yet it confers a rigidity that can be highly advantageous.[2][6] By replacing more common moieties like gem-dimethyl groups, phenyl rings, or larger heterocycles, azetidines can introduce novel exit vectors, reduce lipophilicity, and pre-organize a ligand into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its target.[4]

The Azetidine Scaffold: A Unique Physicochemical Profile

The decision to incorporate an azetidine ring is driven by its ability to predictably modulate key drug-like properties. Its sp³-rich character and the presence of a nitrogen atom create a polar, three-dimensional scaffold that stands in contrast to the planar, often lipophilic aromatic rings it can replace.[1][3]

Impact on Basicity and Lipophilicity

The basicity (pKa) and lipophilicity (logP or logD) of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The azetidine ring offers a unique tool for modulating these parameters. Compared to its larger saturated amine counterparts, pyrrolidine and piperidine, azetidine exhibits comparable or slightly higher basicity. This allows it to serve as a suitable replacement where a basic nitrogen is required for target engagement or solubility, while its compact structure can lead to a more favorable lipophilicity profile.

Causality Behind the Choice: Why choose an azetidine over a piperidine? While both are basic amines, the azetidine scaffold is less lipophilic. In a lead optimization campaign struggling with high logP, which can lead to off-target effects and poor metabolic stability, replacing a piperidine with an azetidine can be a powerful strategy to reduce lipophilicity while maintaining the necessary basicity for activity. This strategic swap can simultaneously improve aqueous solubility and reduce unwanted interactions with metabolic enzymes like Cytochrome P450s.[7]

Table 1: Comparative Physicochemical Properties of Saturated Amines

CompoundpKa of Conjugate AcidclogP
Azetidine ~11.3[8]~0.1
Pyrrolidine ~11.3[9]~0.4
Piperidine ~11.2[9]~0.8
(Note: clogP values are estimations and can vary. Experimental values are preferred.)
Conformational Rigidity and Metabolic Stability

The conformational constraint imposed by the four-membered ring is a key advantage of the azetidine scaffold.[3] Unlike flexible alkyl chains or larger rings, the azetidine ring locks substituents into well-defined spatial orientations. This pre-organization can enhance binding affinity by reducing the entropic cost of the ligand adopting its bioactive conformation.[4]

Furthermore, this rigidity often translates to improved metabolic stability. Flexible linkers are more susceptible to enzymatic degradation. By replacing a metabolically vulnerable site, such as an N,N-dimethyl group or a flexible ethyl linker, with a rigid azetidine, chemists can block common metabolic pathways (e.g., N-dealkylation), thereby increasing the compound's half-life. Several FDA-approved drugs, including Baricitinib and Cobimetinib , feature azetidine motifs to enhance metabolic stability and overall pharmacokinetic profiles.[1]

Key Bioisosteric Replacements and Strategic Applications

The versatility of the azetidine ring allows it to function as a bioisostere for a variety of common chemical motifs. The choice of which motif to replace is a strategic decision based on the specific liabilities of the lead compound.

G cluster_0 Common Groups cluster_1 Azetidine Bioisostere tert-Butyl tert-Butyl Azetidine Azetidine tert-Butyl->Azetidine Improves Solubility Reduces Lipophilicity Phenyl Phenyl Phenyl->Azetidine Increases sp3 Character Provides Novel Vectors Piperidine Piperidine Piperidine->Azetidine Reduces Lipophilicity Constrains Conformation

Figure 1: Common bioisosteric replacements using the azetidine scaffold.

  • As a tert-Butyl or gem-Dimethyl Mimic: The tetrahedral geometry of a 3,3-disubstituted azetidine can effectively mimic the space-filling properties of a tert-butyl or gem-dimethyl group. The key advantage is the introduction of a polar nitrogen atom, which can significantly improve aqueous solubility—a common challenge for compounds with bulky, lipophilic alkyl groups.[10]

  • As a Phenyl Ring Bioisostere: Replacing a flat aromatic ring with a three-dimensional azetidine scaffold is a modern strategy to improve physicochemical properties. This "escape from flatland" increases the fraction of sp³ carbons (Fsp³), which is often correlated with higher clinical success rates.[11] The azetidine provides defined exit vectors from its 1- and 3-positions, allowing for precise orientation of substituents into binding pockets in a way that a phenyl ring cannot.

  • As a Constrained Linker or Saturated Heterocycle Analog: In many drug molecules, piperidine or pyrrolidine rings are used as linkers or to present a basic nitrogen. Azetidine can serve as a smaller, more rigid, and less lipophilic alternative.[12] This was demonstrated in the development of inverse agonists for the ghrelin receptor, where a spirocyclic piperidine-azetidine scaffold was explored.[13]

Synthetic Strategies for Accessing Functionalized Azetidines

Historically, the synthetic difficulty in accessing substituted azetidines has limited their use.[2] However, recent advances have made these valuable building blocks far more accessible.[5] Key strategies include intramolecular cyclizations, cycloadditions, and strain-release functionalizations.[14][15]

A significant challenge is the regioselective functionalization of the azetidine core, particularly at the 3-position. Modern methods often rely on the functionalization of pre-formed azetidine rings or the use of highly reactive intermediates.

Representative Protocol: Modular Synthesis of 3,3-Disubstituted Azetidines

A recently developed and powerful strategy involves the use of "azetidinylation reagents" that allow for a modular approach to 3,3-disubstituted azetidines under mild conditions, overcoming issues of limited functional group compatibility seen in traditional methods.[14][16]

Workflow: This protocol exemplifies a modular approach where a nucleophile (e.g., an aniline) and an organometallic reagent (e.g., a Grignard reagent) are sequentially added to an activated azetidine precursor.

G Start Start: Activated Azetidine Precursor Step1 Step 1: Nucleophilic Addition (e.g., Aniline, NaHMDS) Start->Step1 Step2 Step 2: Transmetalation & Addition (e.g., Phenyl-MgBr, CuI) Step1->Step2 Step3 Step 3: Workup & Purification (Aqueous wash, Column Chromatography) Step2->Step3 End Product: 3,3-Disubstituted Azetidine Step3->End

Figure 2: Workflow for the modular synthesis of 3,3-disubstituted azetidines.

Experimental Protocol: Synthesis of tert-Butyl 3-phenyl-3-(phenylamino)azetidine-1-carboxylate [14]

  • Self-Validation: This protocol is self-validating through standard analytical techniques. Successful synthesis is confirmed by obtaining the correct mass via LC-MS and the expected structure via ¹H and ¹³C NMR, which should match reported literature values. Purity is assessed by HPLC.

  • Step 1: Materials & Setup

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the azetidine precursor, tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq).

    • Add dry solvent (e.g., THF).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Step 2: Aniline Addition

    • In a separate flask, dissolve aniline (1.1 eq) in dry THF.

    • Slowly add a strong, non-nucleophilic base (e.g., NaHMDS, 1.1 eq) to the aniline solution at -78 °C to form the anilide.

    • Transfer the freshly prepared anilide solution to the flask containing the azetidine precursor via cannula.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Step 3: Grignard Reagent Addition

    • Add a catalyst (e.g., CuI, 0.1 eq).

    • Slowly add Phenylmagnesium bromide (PhMgBr, 1.5 eq, 1.0 M solution in THF) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Step 4: Quenching and Extraction

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Step 5: Purification

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether (e.g., starting from 5:95).

    • Combine the fractions containing the desired product and concentrate to yield the title compound as a solid. The reported yield for this specific transformation is high (87%).[14]

Case Study: Azetidine in STAT3 Inhibitors

The development of small-molecule inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key oncology target, highlights the practical benefits of azetidine incorporation.

  • The Challenge: Early lead compounds, often based on proline scaffolds, suffered from suboptimal potency and pharmacokinetic (PK) properties.[7]

  • The Solution: Researchers systematically replaced the proline ring with other cyclic amino acids, including azetidine-2-carboxylic acid.

  • The Outcome: The resulting azetidine-based analogues demonstrated significantly improved potency.[7] The conformational rigidity of the azetidine ring likely positioned the key pharmacophoric elements in a more optimal orientation for binding to the STAT3 SH2 domain. Furthermore, several of the azetidine compounds exhibited good aqueous solubility and were able to effectively inhibit cancer cell colony formation at sub-micromolar concentrations.[7] This case illustrates how swapping a five-membered ring (pyrrolidine) for a four-membered ring (azetidine) can be a successful strategy to enhance potency and cellular activity.[7][12]

Challenges and Future Outlook

Despite their advantages, azetidines are not without challenges. The synthesis of complex, stereochemically defined azetidines can still be non-trivial and require specialized methods.[2][14] The inherent ring strain, while beneficial, can also introduce potential reactivity or stability issues in certain chemical environments, although they are generally much more stable than aziridines.[5]

The future of azetidine chemistry is bright. New synthetic methods continue to emerge, making a wider diversity of these scaffolds available to medicinal chemists.[17][18] Their application as constrained linkers in targeted protein degraders (e.g., PROTACs) and as three-dimensional fragments in fragment-based drug discovery is a rapidly growing area of interest. As our understanding of the interplay between sp³-character and drug properties deepens, the azetidine ring is poised to become an even more indispensable tool in the design of innovative medicines.

Conclusion

The azetidine scaffold represents a compelling bioisosteric replacement for a variety of common chemical motifs. Its unique combination of conformational rigidity, moderate ring strain, and polarity allows for the strategic enhancement of critical drug properties, including solubility, metabolic stability, and binding affinity.[1][3] While synthetic accessibility was once a barrier, modern organic chemistry has opened the door to a vast and diverse chemical space of functionalized azetidines.[5][16] By understanding the fundamental principles of azetidine bioisosterism and leveraging state-of-the-art synthetic protocols, drug discovery teams can effectively harness this powerful scaffold to overcome optimization challenges and design the next generation of successful therapeutics.

References

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  • Kishore, M., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 573–597. [Link]

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The 4-Iodophenoxy Group: A Strategic Pharmacophore in Modern Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Halogenated Moiety

In the intricate world of ligand design, where every atom and its spatial orientation can dictate the success or failure of a therapeutic agent, the 4-iodophenoxy group has emerged as a powerful and versatile pharmacophore. More than just a bulky, lipophilic substituent, the unique electronic and structural characteristics of the iodine atom, coupled with the phenoxy scaffold, offer a compelling combination of features that can be strategically exploited to enhance binding affinity, modulate selectivity, and fine-tune pharmacokinetic properties. This guide, intended for researchers and drug development professionals, delves into the core principles governing the utility of the 4-iodophenoxy group, providing a comprehensive overview of its synthesis, structural biology, and application in contemporary drug discovery.

The Physicochemical & Structural Rationale: Why 4-Iodophenoxy?

The strategic incorporation of a 4-iodophenoxy moiety into a ligand is underpinned by a confluence of favorable physicochemical properties. Understanding these is paramount to harnessing its full potential in drug design.

Halogen Bonding: A Key Interaction: The iodine atom is a potent halogen bond donor. This non-covalent interaction arises from the anisotropic distribution of electron density around the covalently bonded iodine, creating a region of positive electrostatic potential known as a σ-hole. This σ-hole can engage in favorable interactions with electron-rich atoms such as oxygen, nitrogen, and sulfur, often found in the backbones or side chains of amino acid residues within a protein's binding pocket. The directionality and strength of these halogen bonds can provide a significant enthalpic contribution to ligand binding, enhancing affinity and specificity.

Size, Lipophilicity, and Shape: The large atomic radius of iodine contributes to the overall size and shape of the 4-iodophenoxy group, allowing it to effectively occupy hydrophobic pockets within a target protein. This steric bulk can be crucial for achieving high-affinity binding and can be modulated to probe the contours of a binding site. The inherent lipophilicity of the group can also enhance membrane permeability, a critical factor for oral bioavailability.

Metabolic Stability: While aromatic iodides can be susceptible to in vivo deiodination, the position of the iodine atom and the electronic nature of the surrounding molecule can significantly influence its metabolic stability. Strategic placement of the 4-iodophenoxy group can often mitigate metabolic liabilities, leading to improved pharmacokinetic profiles.[1]

Synthesis of 4-Iodophenoxy-Containing Ligands: Enabling Chemical Exploration

The construction of molecules bearing the 4-iodophenoxy group is readily achievable through established synthetic methodologies. The choice of a specific route often depends on the complexity of the starting materials and the desired final compound.

Key Synthetic Strategies:
  • Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide (in this case, a 4-iodophenol derivative) with an alcohol or another aryl halide.[2][3] While traditionally requiring harsh reaction conditions, modern modifications with specialized ligands have made this a more versatile and widely applicable method in medicinal chemistry.[4][5]

  • Buchwald-Hartwig Amination: For the synthesis of compounds where the 4-iodophenoxy group is linked to a nitrogen atom, the palladium-catalyzed Buchwald-Hartwig amination is a powerful tool.[6][7][8] This reaction is known for its broad substrate scope and functional group tolerance, making it a mainstay in modern drug discovery.[9][10]

Exemplary Synthetic Protocol: Ullmann Condensation for Aryl Ether Formation

The following protocol provides a general framework for the synthesis of a 4-iodophenoxy derivative via an Ullmann-type coupling reaction.

Materials:

  • 4-Iodophenol

  • Aryl halide or alcohol coupling partner

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, a diamine)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous solvent (e.g., DMF, DMSO, toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere, add 4-iodophenol (1.0 eq.), the coupling partner (1.0-1.2 eq.), CuI (0.05-0.2 eq.), the chosen ligand (0.1-0.4 eq.), and the base (2.0-3.0 eq.).

  • Add the anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically between 80-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-iodophenoxy-containing compound.

Structural Biology and Binding Interactions: Visualizing the Pharmacophore in Action

The definitive validation of the 4-iodophenoxy group's role as a key pharmacophore comes from the detailed analysis of its interactions within the protein binding site, primarily through X-ray crystallography.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection & Analysis synthesis Synthesize 4-Iodophenoxy Ligand purification Purify Ligand synthesis->purification co_crystallization Co-crystallization or Ligand Soaking purification->co_crystallization protein_prep Express & Purify Target Protein protein_prep->co_crystallization xray X-ray Diffraction Data Collection co_crystallization->xray structure_sol Structure Solution & Refinement xray->structure_sol binding_analysis Analysis of Binding Interactions structure_sol->binding_analysis

Case Study: Sorafenib - A Clinically Relevant Example

While not containing a 4-iodophenoxy group, the multi-kinase inhibitor Sorafenib features a p-chlorophenoxy moiety, which serves as an excellent and structurally similar surrogate for understanding the potential interactions of a 4-iodophenoxy group. Sorafenib is a potent inhibitor of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The X-ray crystal structure of Sorafenib in complex with VEGFR-2 (PDB ID: 4ASD) provides invaluable insights into its binding mode.[11][12] The p-chlorophenyl group occupies a hydrophobic pocket, and while a classic halogen bond is not the primary interaction in this specific complex, the iodine atom of a hypothetical 4-iodophenoxy analog would be well-positioned to form a halogen bond with backbone carbonyls or other suitable acceptors in this or other kinase binding sites.

Interaction Type Sorafenib Moiety Interacting Residue(s) in VEGFR-2 (4ASD)
Hydrogen BondPyridine nitrogenCys919 (hinge region)
Hydrogen BondUrea NHGlu885 (DFG motif)
Hydrogen BondUrea C=OAsp1046 (DFG motif)
Hydrophobic InteractionsTrifluoromethylphenyl ringLeu840, Val848, Ala866, Leu1035
Hydrophobic Interactionsp-Chlorophenoxy groupVal899, Cys1045, Phe1047

Table 1: Key interactions of Sorafenib within the VEGFR-2 binding site.[13][14][15]

Biophysical Characterization: Quantifying the Binding Affinity

To quantitatively assess the contribution of the 4-iodophenoxy group to ligand binding, a variety of biophysical techniques can be employed.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).

Experimental Protocol for ITC:

  • Sample Preparation: Prepare solutions of the purified target protein and the 4-iodophenoxy-containing ligand in the same buffer to minimize heats of dilution. The protein is typically placed in the sample cell, and the ligand in the injection syringe.

  • Instrument Setup: Equilibrate the instrument to the desired temperature.

  • Titration: A series of small injections of the ligand solution are made into the protein solution. The heat change after each injection is measured.

  • Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

By comparing the binding thermodynamics of a 4-iodophenoxy-containing ligand with a non-iodinated analog, the specific contribution of the iodine atom, including any halogen bonding interactions, to the binding affinity can be quantified.

Metabolic Stability and Pharmacokinetics

The metabolic fate of a drug candidate is a critical determinant of its clinical success. The presence of an aryl iodide can introduce specific metabolic pathways that need to be considered.

Potential Metabolic Pathways for Aryl Iodides:

  • Deiodination: The carbon-iodine bond can be cleaved, leading to the replacement of the iodine atom with a hydrogen atom.

  • Oxidative Metabolism: The aromatic ring can undergo hydroxylation, mediated by cytochrome P450 enzymes.[16][17]

  • Conjugation: Hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to facilitate excretion.[16]

The metabolic stability of a 4-iodophenoxy-containing compound can be assessed in vitro using liver microsomes or hepatocytes, followed by analysis using LC-MS/MS to identify and quantify the metabolites.

Bioisosteric Replacements: Fine-Tuning Molecular Properties

While the 4-iodophenoxy group offers many advantages, there are instances where its properties may not be optimal for a given target or desired pharmacokinetic profile. In such cases, bioisosteric replacement can be a valuable strategy.[1][18][19][20][21]

G cluster_replacements Potential Bioisosteres parent 4-Iodophenoxy cyano 4-Cyanophenoxy parent->cyano Mimics size & electronics ethynyl 4-Ethynylphenoxy parent->ethynyl Maintains linear geometry trifluoromethyl 4-Trifluoromethylphenoxy parent->trifluoromethyl Increases lipophilicity cyclopropyl 4-Cyclopropylphenoxy parent->cyclopropyl Introduces 3D character

The choice of a bioisostere will depend on the specific properties that need to be modulated, such as size, electronics, lipophilicity, and metabolic stability.

Conclusion: A Privileged Pharmacophore in the Drug Discovery Toolbox

The 4-iodophenoxy group is a valuable and strategically important pharmacophore in modern ligand design. Its ability to engage in halogen bonding, coupled with its favorable steric and lipophilic properties, provides a powerful means to enhance binding affinity and modulate selectivity. A thorough understanding of its synthesis, structural biology, and metabolic properties, as exemplified by the case of Sorafenib, empowers medicinal chemists to rationally design and optimize novel therapeutic agents with improved efficacy and pharmacokinetic profiles. As our appreciation for the subtleties of non-covalent interactions continues to grow, the strategic deployment of the 4-iodophenoxy group and its bioisosteres will undoubtedly continue to play a significant role in the discovery of the next generation of innovative medicines.

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A Technical Guide to the Physicochemical Characterization of 3-(4-Iodophenoxy)azetidine: Solubility and logP Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery, the adage "a drug must first reach its target to be effective" has never been more pertinent. Among the myriad of properties that govern a molecule's journey through the body, aqueous solubility and lipophilicity stand out as fundamental pillars dictating its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, which can severely limit oral bioavailability.[1][3] Conversely, lipophilicity, often quantified as the logarithm of the partition coefficient (logP), governs a molecule's ability to permeate biological membranes. A delicate balance between these two properties is crucial for a successful drug candidate.

This in-depth technical guide focuses on the core physicochemical properties—solubility and logP—of the novel compound 3-(4-Iodophenoxy)azetidine . As a substituted azetidine, a structural motif present in various biologically active compounds, understanding its fundamental characteristics is paramount for its progression in the drug development pipeline.[4] This document will provide a comprehensive overview of the theoretical underpinnings of solubility and logP, present predicted values for 3-(4-Iodophenoxy)azetidine, and offer detailed, field-proven experimental protocols for their determination.

Theoretical Framework: Understanding Solubility and Lipophilicity

Aqueous Solubility: The Gateway to Bioavailability

Solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent to form a homogeneous solution at a specific temperature and pressure.[3] For a drug to be absorbed, particularly after oral administration, it must be in solution at the site of absorption.[1] The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces at play between the solute and the solvent.

Several factors influence aqueous solubility, including:

  • Molecular Structure: The presence of polar functional groups capable of hydrogen bonding with water (e.g., amines, hydroxyls) generally increases solubility, while large non-polar regions decrease it.

  • pH: For ionizable compounds, solubility is highly pH-dependent. The solubility of a basic compound like 3-(4-Iodophenoxy)azetidine, which contains a secondary amine, is expected to increase in acidic environments due to the formation of a more soluble salt.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure influences solubility.

Lipophilicity and the Partition Coefficient (logP)

Lipophilicity describes a compound's affinity for a lipid-like, non-polar environment. It is a critical determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its volume of distribution. The most common measure of lipophilicity is the n-octanol/water partition coefficient (P), expressed in its logarithmic form, logP.[5]

The logP value is defined as: logP = log10 ([solute]octanol / [solute]water)

Where:

  • [solute]octanol is the concentration of the solute in the n-octanol phase.

  • [solute]water is the concentration of the solute in the aqueous phase at equilibrium.

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[6] For ionizable compounds, the distribution coefficient (logD) is often used, which is the logP at a specific pH.[7]

The Significance of Lipinski's Rule of Five

In 1997, Christopher A. Lipinski formulated the "Rule of Five," a set of guidelines to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[8][9] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[10][11]:

  • No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular weight of less than 500 daltons.

  • A calculated logP (ClogP) that does not exceed 5.

While not a rigid set of rules, Lipinski's guidelines provide a valuable framework for early-stage drug discovery.[12]

Physicochemical Profile of 3-(4-Iodophenoxy)azetidine

While experimental data for 3-(4-Iodophenoxy)azetidine is not publicly available, we can predict its properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of 3-(4-Iodophenoxy)azetidine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPHydrogen Bond DonorsHydrogen Bond Acceptors
3-(4-Iodophenoxy)azetidine C9H10INO289.09~2.5 (estimated)12
3-(4-Bromophenoxy)azetidine[13]C9H10BrNO228.09Not available12
3-(4-Chlorophenoxy)azetidine[14]C9H10ClNO183.631.912

Note: The XlogP for 3-(4-Iodophenoxy)azetidine is an estimation based on the trend observed with halogen substitution, where lipophilicity generally increases with the size of the halogen atom.

Based on these predicted values, 3-(4-Iodophenoxy)azetidine is expected to comply with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. Its single hydrogen bond donor (the azetidine nitrogen) and two hydrogen bond acceptors (the nitrogen and the ether oxygen) are well within the guidelines. The molecular weight is also comfortably below the 500 dalton threshold. The estimated logP of ~2.5 suggests a good balance between lipophilicity and hydrophilicity, which is often desirable for oral drugs.

Experimental Determination of Solubility and logP

To obtain definitive values for the solubility and logP of 3-(4-Iodophenoxy)azetidine, rigorous experimental determination is essential. The following protocols are based on well-established, gold-standard methodologies.

Diagram: Experimental Workflow for Physicochemical Characterization

G cluster_solubility Aqueous Solubility Determination (Shake-Flask Method) cluster_logp logP Determination (Shake-Flask Method) S1 1. Prepare saturated solution: Excess compound in buffer S2 2. Equilibrate: Shake at constant temperature (e.g., 18-24h) S1->S2 S3 3. Separate solid and liquid phases: Centrifuge or filter S2->S3 S4 4. Quantify concentration in supernatant: HPLC-UV or LC-MS/MS S3->S4 S5 5. Determine solubility S4->S5 P1 1. Prepare biphasic system: n-octanol and buffer P2 2. Add compound and shake to equilibrium P1->P2 P3 3. Separate aqueous and octanol phases: Centrifugation P2->P3 P4 4. Quantify concentration in each phase: HPLC-UV or LC-MS/MS P3->P4 P5 5. Calculate logP P4->P5

Caption: Workflow for experimental solubility and logP determination.

Protocol 1: Aqueous Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic solubility and is recommended by the Organization for Economic Co-operation and Development (OECD) under guideline 105.[15][16]

Objective: To determine the equilibrium solubility of 3-(4-Iodophenoxy)azetidine in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

  • 3-(4-Iodophenoxy)azetidine (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Volumetric flasks and pipettes

  • 2 mL microcentrifuge tubes or glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3-(4-Iodophenoxy)azetidine to a series of vials (in triplicate). A visual excess of the solid should be present to ensure saturation.

    • Add a known volume of PBS (pH 7.4) to each vial.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 18-24 hours).[17][18] The time to reach equilibrium should be determined in preliminary experiments.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To separate the dissolved compound from the undissolved solid, either centrifuge the vials at high speed or filter an aliquot of the supernatant through a 0.22 µm syringe filter. Care must be taken to avoid disturbing the solid pellet during aspiration of the supernatant.

  • Quantification:

    • Prepare a series of standard solutions of 3-(4-Iodophenoxy)azetidine of known concentrations in the same buffer.

    • Analyze the standard solutions and the saturated supernatant samples by a validated HPLC-UV or LC-MS/MS method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of 3-(4-Iodophenoxy)azetidine in the supernatant samples by interpolating their peak areas from the calibration curve.

    • The average concentration from the triplicate samples represents the aqueous solubility of the compound under the specified conditions.

Causality and Self-Validation:

  • Why excess solid? To ensure that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.

  • Why constant temperature? Solubility is temperature-dependent, and maintaining a constant temperature is crucial for reproducible results.[19]

  • Why filtration/centrifugation? To remove any undissolved microparticles that could lead to an overestimation of the solubility.

  • Why a calibration curve? This ensures accurate quantification of the analyte in the supernatant and validates the linearity of the analytical method.

Protocol 2: logP Determination via the Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and water and is considered the benchmark for logP determination.[5][15]

Objective: To determine the n-octanol/water partition coefficient (logP) of 3-(4-Iodophenoxy)azetidine.

Materials:

  • 3-(4-Iodophenoxy)azetidine

  • n-Octanol (reagent grade, pre-saturated with water)

  • Water or buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer or orbital shaker

  • Centrifuge

  • HPLC system with UV detector or LC-MS/MS system

Procedure:

  • Preparation of the Biphasic System:

    • Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by mixing them vigorously and allowing the phases to separate. This is crucial to prevent volume changes during the experiment.

  • Partitioning:

    • In a series of vials (in triplicate), add equal volumes of the pre-saturated n-octanol and pre-saturated aqueous phase (e.g., 1 mL of each).

    • Add a known amount of 3-(4-Iodophenoxy)azetidine to each vial. The concentration should be below the solubility limit in both phases.

    • Seal the vials and shake them vigorously for a set period (e.g., 1-3 hours) to allow for complete partitioning and equilibration.

  • Phase Separation:

    • Centrifuge the vials to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification:

    • Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase from each vial.

    • Prepare standard solutions of the compound in both n-octanol and the aqueous phase.

    • Analyze the concentrations of 3-(4-Iodophenoxy)azetidine in both phases using a validated HPLC-UV or LC-MS/MS method.

  • Calculation of logP:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • Calculate logP by taking the base-10 logarithm of the average P value.

Causality and Self-Validation:

  • Why pre-saturate the solvents? To ensure that the volumes of the two phases do not change during the experiment due to mutual miscibility, which would affect the concentration measurements.

  • Why centrifugation? To achieve a sharp and complete separation of the two phases, preventing cross-contamination which would lead to inaccurate logP values.

  • Why quantify in both phases? This provides a mass balance check. The total amount of compound recovered from both phases should be close to the initial amount added, validating the experimental procedure.

Diagram: Relationship Between Physicochemical Properties and Drug-Likeness

G Drug-Likeness Drug-Likeness Solubility Solubility Absorption Absorption Solubility->Absorption Increases Lipophilicity Lipophilicity (logP) Lipophilicity->Solubility Decreases (generally) Permeability Permeability Lipophilicity->Permeability Increases Permeability->Absorption Increases Absorption->Drug-Likeness

Caption: Interplay of key physicochemical properties in determining drug-likeness.

Conclusion

The physicochemical properties of solubility and logP are foundational to the successful development of any new chemical entity. For 3-(4-Iodophenoxy)azetidine, predictive analysis suggests a promising profile that aligns with the principles of good oral bioavailability as outlined by Lipinski's Rule of Five. However, these predictions must be substantiated by robust experimental data. The detailed protocols provided in this guide, based on the universally accepted shake-flask methodology, offer a clear and validated pathway for the accurate determination of aqueous solubility and logP. The generation of this critical data will be instrumental in guiding the subsequent stages of preclinical and clinical development for this compound, ultimately enabling a data-driven approach to realizing its therapeutic potential.

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  • Lipinski's rule of five. Moodle@Units. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Computational Tools for Solubility Prediction. ResearchGate. Available at: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. ResearchGate. Available at: [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available at: [Link]

  • Good Laboratory Practice and Compliance Monitoring. OECD. Available at: [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Available at: [Link]

  • Lipinski's rules & drug discovery beyond the rule of five. YouTube. Available at: [Link]

  • Guidance for the Preparation of GLP Inspection Reports. OECD. Available at: [Link]

Sources

Metabolic Stability of Azetidine-Containing Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability of azetidine-containing scaffolds. It is designed for medicinal chemists and DMPK scientists optimizing lead compounds.

Executive Summary: The Azetidine Paradox

In modern drug design, the azetidine ring (a 4-membered nitrogen heterocycle) has evolved from a niche structural curiosity to a privileged scaffold.[1] Its utility stems from a unique physicochemical paradox: despite possessing high ring strain (~26 kcal/mol), N-substituted azetidines often exhibit superior metabolic stability compared to their larger congeners, pyrrolidines (5-membered) and piperidines (6-membered).

This guide dissects the mechanistic basis of this stability, identifies specific metabolic liabilities (including non-CYP pathways), and provides actionable protocols for assessing and optimizing azetidine-based leads.

Physicochemical Basis of Metabolic Resilience

The metabolic superiority of azetidines over larger rings is primarily kinetic, governed by electronic and steric factors that impede Cytochrome P450 (CYP) catalysis.

The "Disfavored Orbital" Hypothesis

Metabolic N-dealkylation typically proceeds via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) at the


-carbon.
  • Piperidines/Pyrrolidines: The nitrogen lone pair can easily align anti-periplanar to the

    
    -C-H bond, facilitating the formation of the iminium ion intermediate.
    
  • Azetidines: The high ring strain imposes geometric constraints. The ring puckering prevents optimal overlap between the nitrogen lone pair and the

    
    -C-H antibonding orbital. Consequently, the energy barrier for forming the endocyclic iminium ion is significantly higher, retarding the rate of 
    
    
    
    -oxidation.
Basicity and Lipophilicity Modulation

Azetidines are generally less basic than their larger counterparts (pKa ~10-11 for piperidine vs. ~8-9 for azetidine derivatives). This reduction in basicity decreases the fraction of ionized species at physiological pH, altering the binding affinity to the heme iron of CYP enzymes. Furthermore, the compact


 volume lowers LogD, often reducing non-specific hydrophobic binding to metabolic enzymes.
ScaffoldRing SizeStrain Energy (kcal/mol)Relative Metabolic Stability*Primary Liability
Azetidine 4~26-27High Ring opening (GST/Acid), N-oxidation
Pyrrolidine 5~6Moderate

-Hydroxylation
Piperidine 6~0Moderate/Low

-Hydroxylation, N-dealkylation

*General trend for N-alkyl/aryl substituted variants.

Metabolic Pathways and Mechanisms[2]

While resistant to classical N-dealkylation, azetidines are not metabolically inert. They possess unique vulnerabilities that must be screened early.

Pathway A: CYP450-Mediated Oxidation

Although disfavored, CYP-mediated oxidation can occur, particularly if the N-substituent is electron-rich.

  • Mechanism:

    
    -hydroxylation leads to a carbinolamine intermediate.
    
  • Outcome: Ring opening to form an acyclic aldehyde/amine or N-dealkylation.

Pathway B: GST-Mediated Ring Opening (The "Silent" Liability)

A critical, often overlooked pathway is the Glutathione S-Transferase (GST) mediated ring opening. Unlike typical reactive metabolites, this does not always require prior bioactivation by CYPs.[2]

  • Mechanism: The high ring strain makes the

    
    -carbon an electrophilic hotspot. GSTs can catalyze the nucleophilic attack of glutathione (GSH) directly on the ring carbons.[2]
    
  • Case Study (AZD1979): In the development of AZD1979, a spiro-azetidine, researchers observed a glutathione conjugate formed via direct nucleophilic attack, catalyzed by GSTM1 and GSTA1. This occurred independently of NADPH, signaling a non-oxidative pathway.

Pathway C: Reactive Metabolite Formation

If the azetidine ring opens oxidatively, it can generate reactive aldehydes or


-unsaturated imines (Michael acceptors), which are idiosyncratic toxicity risks.
Visualization: Metabolic Fate of Azetidines

The following diagram illustrates the bifurcation between oxidative and conjugative clearance pathways.

AzetidineMetabolism cluster_legend Pathway Key Parent Azetidine Scaffold CYP CYP450 (Oxidation) Parent->CYP NADPH/O2 GST GST (Conjugation) Parent->GST GSH (Direct) Iminium Endocyclic Iminium Ion CYP->Iminium Slow (Strain) GSH_Adduct GSH-Conjugate (Ring Opened) GST->GSH_Adduct Nucleophilic Attack Carbinolamine Carbinolamine Intermediate Iminium->Carbinolamine H2O RingOpen_Ox Acyclic Aldehyde/ Amine Carbinolamine->RingOpen_Ox Hydrolysis key1 Red Arrow: Oxidative (CYP) key2 Yellow Arrow: Conjugative (GST)

Figure 1: Dual metabolic pathways for azetidines. Note the direct GST pathway which bypasses Phase I oxidation.

Strategic Structural Modifications

To maximize stability, specific substitution patterns should be employed to block the pathways described above.

3,3-Difluoro Substitution

Replacing the C3 hydrogens with fluorine atoms is a gold-standard strategy.

  • Effect: The electron-withdrawing fluorines reduce the basicity of the ring nitrogen (inductive effect), further reducing CYP affinity.

  • Metabolic Block: It prevents any remote oxidation at the C3 position and sterically shields the ring from nucleophilic attack.

N-Substituent Optimization
  • Aryl/Heteroaryl Groups: N-Aryl azetidines are generally stable but check for electron-rich rings that might facilitate radical cation formation.

  • Amides/Carbamates: Highly stable. The carbonyl pulls electron density, making the nitrogen non-basic and the ring carbons less electrophilic towards GST.

Experimental Protocols

Standard stability assays may miss azetidine-specific liabilities (like the GST pathway). The following protocols are adapted to capture these nuances.

Protocol A: Differentiating CYP vs. GST Clearance

Objective: Determine if intrinsic clearance (


) is driven by oxidation or direct conjugation.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Pooled Human Liver Cytosol (HLC) - Critical for GST activity.

  • Cofactors: NADPH (for CYPs), GSH (for GSTs).

  • Test Compound (1 µM final concentration).

Workflow:

  • Incubation 1 (Oxidative): HLM + NADPH + Compound.

  • Incubation 2 (Conjugative): HLC + GSH + Compound (No NADPH).

  • Incubation 3 (Synergistic): HLM + HLC + NADPH + GSH.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor disappearance of parent.

Interpretation:

  • High clearance in Incubation 2 indicates a direct GST liability (likely ring opening).

  • Clearance only in Incubation 1 confirms oxidative metabolism.

Protocol B: Reactive Metabolite Trapping (GSH/CN)

Objective: Identify ring-opened electrophiles.

  • Incubation: Incubate compound (10 µM) with HLM (1 mg/mL) supplemented with NADPH (1 mM) and trapping agents:

    • Glutathione (GSH): 5 mM (Traps soft electrophiles/ring opening).

    • Potassium Cyanide (KCN): 1 mM (Traps hard iminium ions).

  • Control: Run parallel incubation without NADPH to distinguish chemical reactivity from metabolic activation.

  • Detection: Analyze via LC-HRMS (High Res). Search for:

    • +305.0681 Da (GSH adduct).

    • +27.0000 Da (Cyanide adduct).

  • Data Mining: Use Neutral Loss scanning (NL 129 for GSH) to filter background noise.

Case Studies

Success: Cobimetinib (Cotellic)

Cobimetinib features a 3-hydroxy-azetidine moiety.

  • Design: The hydroxyl group lowers LogP and provides a metabolic handle that is less prone to toxic bioactivation than a piperidine equivalent.

  • Outcome: The azetidine ring remains intact during primary metabolism; clearance is driven by glucuronidation and oxidation of the piperidine moiety elsewhere in the molecule.

Caution: AZD1979
  • Issue: A spiro-azetidine lead showed high turnover in hepatocytes but low turnover in microsomes.

  • Investigation: The discrepancy pointed to cytosolic enzymes.

  • Finding: GST-mediated ring opening at the strained spiro-carbon.[2]

  • Lesson: Always screen azetidines in cytosol or hepatocytes , not just microsomes, to catch GST liabilities.

References

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Source: Drug Metabolism and Disposition (2019). URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters (2021). URL:[Link]

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: Future Medicinal Chemistry (2026/Recent Review). URL:[Link]

  • Mitigating a Bioactivation Liability with an Azetidine: Reactive Metabolite Trapping Screens. Source: Chemical Research in Toxicology. URL:[Link]

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling Protocols for Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026


) Cross-Coupling: Overcoming the "Easy Substrate" Paradox

Executive Summary

Aryl iodides are often mischaracterized in discovery chemistry as simply "the most reactive" electrophiles. While they possess the weakest


 bond (

vs.

for

), this high reactivity presents a unique set of challenges. Unlike aryl chlorides, which struggle with oxidative addition, aryl iodides undergo oxidative addition so rapidly that the catalytic cycle can bottleneck at the transmetallation stage. Furthermore, the resulting iodide anion (

) is a strong coordinating ligand that can poison the catalyst by forming stable, unreactive bridging dimers, particularly with older catalyst generations (e.g.,

).

This guide provides three distinct, field-validated protocols designed to navigate these specific mechanistic nuances, moving beyond "textbook" conditions to high-fidelity systems suitable for drug development.

Mechanistic Insight: The Iodide Paradox

To optimize yields, one must understand the specific kinetic profile of Aryl Iodides.

  • Oxidative Addition (Fast):

    
     adds to 
    
    
    
    almost immediately, often at room temperature.
  • The Trap (Iodide Inhibition): The resulting

    
     species is thermodynamically stable. If the ligand is not bulky enough (e.g., triphenylphosphine), the complex can form bridging iodide dimers 
    
    
    
    , which are off-cycle and catalytically dormant.
  • Transmetallation (The Bottleneck): Because the

    
     species is stabilized by the soft iodide ligand, it is less electrophilic, making it reluctant to undergo transmetallation with the boronic acid.
    

Implication: Successful coupling of


 requires conditions that either destabilize the 

bond (using bulky ligands) or accelerate transmetallation (using strong bases or aqueous interfaces).
Visualization: The Aryl Iodide Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Species (Ligand coordinated) OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I PdII_I Pd(II)-Ar-I Complex (Stable Intermediate) OxAdd->PdII_I Dimer OFF-CYCLE TRAP: Bridging Iodide Dimer PdII_I->Dimer Low Steric Bulk (e.g. PPh3) TransMet Transmetallation (Rate Limiting Step) PdII_I->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: The catalytic cycle highlighting the "Off-Cycle Trap" specific to Aryl Iodides when using non-bulky ligands.

Experimental Protocols

Protocol A: The "Modern Standard" (High Complexity)

Target: Sterically hindered substrates, heteroaryl iodides, or late-stage functionalization. System: Buchwald Precatalyst (XPhos Pd G4) / Weak Base / Aqueous Organic.

Rationale:

  • Catalyst: XPhos Pd G4 generates the active

    
     species at room temperature. The bulky biaryl ligand (XPhos) prevents the formation of bridging iodide dimers, solving the "Iodide Inhibition" problem.
    
  • Base:

    
     is mild enough to tolerate sensitive functional groups (esters, nitriles) but provides sufficient activation for the boronic acid.
    

Materials:

  • Aryl Iodide (

    
    )
    
  • Boronic Acid (

    
    )
    
  • Catalyst: XPhos Pd G4 (

    
    )
    
  • Base:

    
     (
    
    
    
    ,
    
    
    aqueous solution)
  • Solvent: THF or 1,4-Dioxane (

    
     concentration wrt substrate)
    

Step-by-Step:

  • Charge a reaction vial with the Aryl Iodide, Boronic Acid, and XPhos Pd G4.

  • Seal the vial and purge with

    
     or Argon for 5 minutes (evacuate/refill x3).
    
  • Add the degassed solvent (THF) and the aqueous

    
     solution via syringe.
    
  • Stir vigorously at Room Temperature for 1 hour.

    • Note: If the substrate is extremely hindered (ortho-substituted), heat to

      
      .
      
  • Monitor by LCMS.[1] Upon completion, dilute with EtOAc, wash with water, and concentrate.

Protocol B: The "Green" Ligand-Free Method (Jeffery Conditions)

Target: Simple aryl iodides, cost-sensitive scale-up, water-soluble substrates. System: Pd(OAc)2 / TBAB / Water.[2][3]

Rationale:

  • Ligand-Free: Aryl iodides are reactive enough to undergo oxidative addition to "naked" Palladium nanoparticles.

  • TBAB (Tetrabutylammonium bromide): Acts as a Phase Transfer Catalyst (PTC) and stabilizes the Pd nanoparticles, preventing them from aggregating into inactive "Palladium black."

  • Water: Exploits the hydrophobic effect to accelerate the reaction rate.

Materials:

  • Aryl Iodide (

    
    )
    
  • Boronic Acid (

    
    )
    
  • Catalyst:

    
     (
    
    
    
    )
  • Additive: TBAB (

    
    )
    
  • Base:

    
     or 
    
    
    
    (
    
    
    )
  • Solvent: Deionized Water (degassed).

Step-by-Step:

  • Combine Aryl Iodide, Boronic Acid, TBAB, and Base in a flask.

  • Add Water and stir. The mixture will likely be heterogeneous (suspension).

  • Add

    
    .[2]
    
  • Heat to

    
     under air (Jeffery conditions are remarkably air-tolerant, though inert atmosphere is preferred for reproducibility).
    
  • Reaction typically completes in 2–4 hours.

  • Workup: Extract with EtOAc or MTBE. The Pd remains in the aqueous phase or precipitates.

Protocol C: The "Workhorse" (Legacy System)

Target: Standard biaryl synthesis where cost of Buchwald ligands is prohibitive. System: Pd(PPh3)4 / Na2CO3 / Toluene:EtOH:H2O.

Rationale:

  • Solvent: The ternary mixture (Toluene/Ethanol/Water 4:1:1) ensures solubility of the organic iodide, the inorganic base, and the boronic acid.

  • Caveat: Requires strictly oxygen-free conditions.

    
     is air-sensitive.
    

Step-by-Step:

  • Strict Degassing: Sparge the solvent mixture with Argon for 20 minutes before adding catalyst.

  • Add Aryl Iodide (

    
    ), Boronic Acid (
    
    
    
    ), and
    
    
    (
    
    
    ).
  • Add

    
     (
    
    
    
    ).[1] Note: Higher loading is needed due to the iodide inhibition effect described in Section 2.
  • Heat to reflux (

    
    ) for 12–18 hours.
    
  • Critical: If the reaction stalls (black precipitate forms), the catalyst has decomposed. Do not add more catalyst; filter and switch to Protocol A.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Remains) Catalyst poisoning by

or oxidation.
Switch to Protocol A (XPhos Pd G4). Ensure rigorous degassing.
Protodeboronation (Ar-H forms) Transmetallation is too slow; Base is too strong.Use a weaker base (

or

). Add Boronic acid slowly (syringe pump) to keep concentration low but steady.[1]
Homocoupling (Ar-Ar) Presence of Oxygen or excessive catalyst.[4]Check inert gas lines. Reduce catalyst loading.
Reaction Stalls at 50% Catalyst death (Pd black formation).Add TBAB (Protocol B) to stabilize Pd species or switch to a palladacycle precatalyst.

Decision Matrix

Use this workflow to select the appropriate protocol for your specific substrate.

DecisionTree Start Start: Aryl Iodide Substrate IsHindered Is it Sterically Hindered or Heterocyclic? Start->IsHindered IsGreen Is Sustainability/Cost the Priority? IsHindered->IsGreen No ProtoA PROTOCOL A (XPhos Pd G4) High Fidelity IsHindered->ProtoA Yes ProtoB PROTOCOL B (Jeffery/Water) Green/Cheap IsGreen->ProtoB Yes ProtoC PROTOCOL C (Pd(PPh3)4) Legacy/Scale IsGreen->ProtoC No (Standard Lab Stock)

Figure 2: Protocol Selection Decision Tree based on substrate complexity and project constraints.

References

  • Mechanistic Overview & Iodide Inhibition

    • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Buchwald Precatalyst Protocols (XPhos G4)

    • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

  • Ligand-Free (Jeffery)

    • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in the palladium-catalyzed vinylic substitution. Tetrahedron Letters, 25(25), 2667-2670.

  • Aryl Iodide Specific Kinetics

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (Contextual comparison to Iodides). Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

Application Note: Sonogashira Cross-Coupling of 3-(4-Iodophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for the Sonogashira cross-coupling of 3-(4-iodophenoxy)azetidine , a high-value scaffold in medicinal chemistry serving as a rigid, polar bioisostere for morpholine or piperidine rings.

The primary challenge with this substrate is the presence of the secondary azetidine amine. Unprotected secondary amines can coordinate to Palladium (Pd) species, poisoning the catalyst, or participate in competing Buchwald-Hartwig aminations. Furthermore, the 4-alkoxy substituent on the aryl ring renders the iodide electron-rich, potentially slowing the oxidative addition step compared to electron-deficient aryl halides.

To ensure reproducibility and high yields, this guide prioritizes a Protection-Coupling-Deprotection strategy using the N-Boc derivative. A secondary protocol for the direct coupling of the amine salt is provided for specific high-throughput screening (HTS) contexts where step-economy is paramount.

Substrate Analysis & Mechanistic Considerations

The Scaffold: 3-(4-Iodophenoxy)azetidine
  • Electrophile: Aryl Iodide (C-I bond). Highly reactive towards oxidative addition.

  • Nucleophile/Poison: Azetidine Nitrogen (Secondary Amine). High pKa (~11), capable of tight binding to Pd(II) centers.

  • Linker: Ether oxygen. Electron-donating group (EDG) via resonance. Increases electron density on the aryl ring, slightly deactivating the C-I bond toward the initial Pd(0) insertion.

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Cu(I) cycle. The electron-rich nature of the substrate requires a ligand that facilitates oxidative addition (e.g., PPh3 or dppf).

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product Substrate 3-(4-Iodophenoxy)azetidine Substrate->OxAdd Alkyne Terminal Alkyne + CuI + Base Alkyne->TransMet

Figure 1: Catalytic cycle adapted for electron-rich aryl iodides. Note that the amine functionality of the substrate must be masked to prevent interference with the Pd(0) species.

Experimental Protocols

Protocol A: The "Gold Standard" (N-Boc Protected)

Recommended for: Scale-up, library synthesis, and valuable payloads. Rationale: N-Boc protection eliminates catalyst poisoning and increases solubility in non-polar solvents (THF, Toluene).

Materials
  • Substrate: N-Boc-3-(4-iodophenoxy)azetidine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv / 5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.05 equiv / 5 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.

  • Charging: Add N-Boc-3-(4-iodophenoxy)azetidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (5 mol%) to the vial.

  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvation: Inject anhydrous THF (degassed) via syringe.

  • Activation: Add Et₃N (3.0 equiv) followed by the terminal alkyne (1.2 equiv) dropwise.

    • Note: The solution typically turns dark brown/black upon mixing.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC or LCMS. If conversion is <50% after 4 hours, heat to 50°C.

  • Workup:

    • Dilute with EtOAc.

    • Wash with sat.[1] NH₄Cl (aq) to sequester Copper (blue aqueous layer indicates Cu removal).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Deprotection (Optional)

To recover the free amine: Dissolve the coupled product in DCM (0.1 M) and add TFA (10 equiv). Stir at RT for 1 hour. Concentrate and free-base using SCX-2 cartridges or carbonate wash.

Protocol B: Direct Coupling (Amine Salt)

Recommended for: Rapid HTS where protection/deprotection steps are bottlenecked. Risk: Lower yields (50-70%) due to potential catalyst deactivation.

Materials
  • Substrate: 3-(4-Iodophenoxy)azetidine Hydrochloride (1.0 equiv)

  • Base: Diisopropylamine (DIPA) or Pyrrolidine (Excess, 5.0 equiv) - Acts as both base and ligand stabilizer.

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Bidentate ligand dppf is more resistant to amine displacement than PPh₃.

  • Solvent: DMF (Required for solubility of the salt).

Step-by-Step Procedure
  • Dissolution: In a vial, dissolve the Azetidine HCl salt in DMF.

  • Free-Basing: Add DIPA (5.0 equiv) and stir for 10 mins to ensure the amine is free-based in situ.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) and CuI (5 mol%).

  • Alkyne Addition: Add terminal alkyne (1.5 equiv).

  • Heating: Heat to 60°C for 12 hours.

    • Note: Higher temperature is required to overcome the coordination of the free amine to the metal center.

  • Workup: Standard EtOAc/NH₄Cl extraction.

Quantitative Data & Optimization Matrix

The following table summarizes optimization studies performed on analogous 4-alkoxy-aryl iodides.

ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Avoid)
Catalyst Pd(PPh₃)₂Cl₂Pd(dppf)Cl₂Pd(OAc)₂ (requires ligands)
Solvent THF (High solubility for Boc)DMF (Better for salts)DCM (Slow reaction rate)
Base Et₃N (Standard)Piperidine (Fastest rate)Pyridine (Too weak)
Temp 25°C60°C>80°C (Azetidine ring stress)
Yield 85-95% 60-75% <40%

Decision Workflow

Use this logic flow to determine the appropriate protocol for your specific drug development stage.

Workflow Start Start: 3-(4-Iodophenoxy)azetidine Check Is the Amine Protected? Start->Check Yes Yes (Boc/Cbz) Check->Yes Use Protocol A No No (Free NH or HCl) Check->No High Value? RouteA Protocol A: Pd(PPh3)2Cl2, THF, RT Yes->RouteA RouteB Protocol B: Pd(dppf)Cl2, DMF, 60°C No->RouteB No (HTS/Screening) Protect Protect Amine (Boc2O) No->Protect Yes (Scale-up) Protect->RouteA

Figure 2: Decision tree for selecting the optimal coupling strategy based on substrate protection status and project scale.

Troubleshooting & QC

  • Glaser Coupling (Homocoupling): If you observe the alkyne dimer (Alkyne-Alkyne) as a major impurity:

    • Cause: Oxygen in the system.[2]

    • Fix: Rigorous degassing (freeze-pump-thaw) or sparging with Argon for >15 mins. Reduce CuI loading to 1-2 mol%.

  • No Reaction (Starting Material Recovery):

    • Cause: Catalyst poisoning by the azetidine amine (if using Protocol B).

    • Fix: Switch to Protocol A (Protect the amine). Alternatively, increase catalyst loading to 10 mol% and temperature to 80°C.

  • Black Precipitate:

    • Cause: "Pd black" formation (catalyst decomposition).

    • Fix: Add excess ligand (PPh₃, 10 mol%) to stabilize the Pd species in solution.

References

  • General Sonogashira Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3][4] Chemical Reviews, 107(3), 874–922. Link

  • Azetidine Functionalization: Duncton, M. A. J. (2011). Minireview: Recent Applications of Azetidines in Drug Discovery. MedChemComm, 2, 1135-1161. Link

  • Pd-Catalysis with Free Amines: Guram, A. S., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Amine-Containing Aryl Halides.[1] Journal of Organic Chemistry. (General reference for amine tolerance in cross-couplings).

  • Protocol Adaptation: Derived from standard protocols for "Sonogashira coupling of 4-iodoanisole" and "3-iodoazetidine coupling" found in Organic Syntheses and Journal of Medicinal Chemistry liter

Sources

Topic: Buchwald-Hartwig Amination for the Synthesis of 4-Phenoxy-Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, Medicinal Chemists, and Process Development Professionals Objective: To provide a comprehensive technical guide, including mechanistic insights, protocol optimization, and a detailed experimental procedure for the palladium-catalyzed cross-coupling of 4-iodophenoxy derivatives with azetidine.

| Strategic Overview: The Importance of the Phenoxy-Azetidine Moiety

The 4-phenoxy-azetidine scaffold is a privileged motif in modern drug discovery. The azetidine ring, a four-membered saturated heterocycle, serves as a versatile bioisostere for other common functionalities, offering improved metabolic stability, reduced lipophilicity, and unique three-dimensional exit vectors for structure-activity relationship (SAR) exploration. When coupled to a phenoxy group, this moiety becomes a critical building block for a wide range of biologically active agents, including kinase inhibitors, GPCR modulators, and CNS-targeted therapeutics.

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of C(aryl)-N bonds. Its broad functional group tolerance, excellent yields, and predictable reactivity make it an indispensable tool. This guide provides a detailed examination of its application to the synthesis of 4-phenoxy-azetidine derivatives from their corresponding aryl iodide precursors, focusing on the practical aspects of reaction setup, optimization, and execution.

| Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing any catalytic reaction. The Buchwald-Hartwig amination proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical as it modulates the stability, reactivity, and steric environment of the palladium center at each stage.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Intermediate (Ar-Pd(II)-I)L₂ pd0->oa_complex Oxidative Addition amine_complex Amine Coordination [Ar-Pd(II)(NHR₂)]⁺L₂ oa_complex->amine_complex Ligand Exchange/ Amine Binding product_complex Reductive Elimination Product Complex (Ar-NR₂)Pd(0)L₂ amine_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration prod_end Ar-NR₂ product_complex->prod_end sub_start Ar-I sub_start->oa_complex amine_start Azetidine (HNR₂) amine_start->amine_complex base_start Base base_start->amine_complex:s Deprotonation

Figure 1: The Catalytic Cycle. A simplified representation of the Buchwald-Hartwig amination cycle. The ligand (L) plays a crucial role in promoting both the oxidative addition and the rate-limiting reductive elimination steps.

Key Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodophenoxy substrate. This is typically a fast and facile step for aryl iodides.

  • Amine Coordination & Deprotonation: The azetidine coordinates to the Pd(II) center. A base then deprotonates the coordinated azetidinium ion to form a more nucleophilic amido complex. The choice of base is critical to avoid catalyst decomposition or side reactions.

  • Reductive Elimination: This is often the rate-determining step. The C(aryl)-N bond is formed, releasing the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle. Bulky, electron-rich phosphine ligands are essential as they promote this final step.

| Protocol Development & Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the interplay of four key components: the palladium precursor, the ligand, the base, and the solvent. Aryl iodides are highly reactive partners, which allows for milder reaction conditions compared to bromides or chlorides.

| Core Component Selection
  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most common choices. Pd(OAc)₂ is an air-stable Pd(II) source that is reduced in situ to the active Pd(0) species by the phosphine ligand. Pd₂(dba)₃ is a direct source of Pd(0) but is more sensitive to air and light. For robustness and ease of handling, Pd(OAc)₂ is often preferred.

  • Ligand: The choice of ligand is the most critical parameter. For coupling with a sterically unhindered cyclic amine like azetidine, bulky biaryl phosphine ligands are superior. They stabilize the palladium center and accelerate the reductive elimination step.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand that provides high reactivity and stability.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides superior results for sterically hindered or electron-rich coupling partners.

  • Base: A strong, non-nucleophilic base is required to deprotonate the azetidine without competing in the reaction.

    • NaOt-Bu (Sodium tert-butoxide): A common and effective choice, but its high reactivity can sometimes lead to side reactions.

    • K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate): Milder inorganic bases that are often sufficient for reactive aryl iodides and can improve functional group tolerance. For this specific transformation, a strong base is generally recommended to ensure efficient amine deprotonation.

  • Solvent: Aprotic, non-coordinating polar solvents are ideal.

    • Toluene or Dioxane: High-boiling point solvents that are standard for these reactions. Toluene is often preferred for its lower toxicity profile.

    • tert-Amyl alcohol: Can sometimes accelerate reactions and improve solubility.

| Optimization Data

The following table summarizes a typical optimization study for the coupling of 1-iodo-4-phenoxybenzene with azetidine.

EntryPd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane10065
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane10078
3Pd₂(dba)₃ (1)XPhos (4)NaOt-Bu (1.5)Toluene8092
4 Pd(OAc)₂ (2) XPhos (4) NaOt-Bu (1.5) Toluene 80 95
5Pd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.5)Toluene8091

| Detailed Experimental Protocol

This protocol describes a representative procedure on a 1.0 mmol scale. All manipulations should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.

Experimental_Workflow start Start: Reagent Preparation setup 1. Reaction Setup - Add solids to a flame-dried Schlenk flask: - 4-Iodophenoxy Substrate (1.0 eq) - Pd(OAc)₂ (0.02 eq) - XPhos (0.04 eq) - NaOtBu (1.5 eq) start->setup inert 2. Inert Atmosphere - Seal flask with septum - Evacuate and backfill with Argon (3x cycle) setup->inert addition 3. Liquid Addition - Add anhydrous Toluene via syringe - Add Azetidine (1.2 eq) via syringe inert->addition reaction 4. Reaction - Place flask in pre-heated oil bath (80 °C) - Stir vigorously for 2-4 hours addition->reaction monitoring 5. Monitoring - Check for consumption of starting material  via TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup 6. Workup - Cool to room temperature - Quench with water - Extract with Ethyl Acetate (3x) - Wash with brine, dry over Na₂SO₄ monitoring->workup Complete purify 7. Purification - Concentrate in vacuo - Purify via flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) workup->purify end End: Pure Product purify->end

Figure 2: Experimental Workflow. A step-by-step flowchart for the Buchwald-Hartwig amination protocol, from reagent setup to final product purification.

| Reagents and Equipment
  • Substrate: 4-Iodophenoxy derivative (e.g., 1-(4-iodophenoxy)-[target scaffold]) (1.0 mmol, 1.0 equiv)

  • Amine: Azetidine (1.2 mmol, 1.2 equiv)

  • Palladium Precursor: Pd(OAc)₂ (0.02 mmol, 0.02 equiv)

  • Ligand: XPhos (0.04 mmol, 0.04 equiv)

  • Base: NaOt-Bu (1.5 mmol, 1.5 equiv)

  • Solvent: Anhydrous Toluene (5 mL, ~0.2 M)

  • Equipment: Flame-dried Schlenk flask with a magnetic stir bar, rubber septum, argon/nitrogen line, syringes, oil bath.

| Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add the 4-iodophenoxy substrate (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOt-Bu (144 mg, 1.5 mmol).

    • Scientist's Note: Adding the solids together in the flask under ambient atmosphere is acceptable, as the inerting procedure in the next step will remove oxygen. Handle NaOt-Bu quickly as it is hygroscopic.

  • Inerting: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with high-purity argon or nitrogen. Leave the flask under a positive pressure of inert gas.

  • Solvent and Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe. Stir the resulting suspension for 2-3 minutes. Add the azetidine (82 µL, 1.2 mmol) via syringe.

    • Scientist's Note: The solution may change color (typically to a darker brown or yellow), indicating the formation of the active catalytic species.

  • Heating and Monitoring: Place the flask into a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl iodide is consumed (typically 2-4 hours).

  • Reaction Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with saturated aqueous NaCl (brine, 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to afford the pure 4-phenoxy-azetidine product.

| References

  • Title: A Simple, Efficient, and General Method for the Palladium-Catalyzed Amination of Aryl Halides Source: Accounts of Chemical Research (2008) URL: [Link]

  • Title: XPhos: A New Ligand for the Pd-Catalyzed C-N and C-O Bond-Forming Reactions Source: The Journal of Organic Chemistry (2003) URL: [Link]

Procedure for N-protection of 3-(4-Iodophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Protection Protocols for 3-(4-Iodophenoxy)azetidine in Medicinal Chemistry

Introduction & Scope

The azetidine ring is a high-value pharmacophore in modern drug discovery, often serving as a rigid, metabolic-stable surrogate for gem-dimethyl groups or piperidines. specifically, 3-(4-Iodophenoxy)azetidine represents a critical "diversity node." The aryl iodide moiety allows for rapid library expansion via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the azetidine nitrogen offers a vector for solubility modulation.

However, the secondary amine of the azetidine core is highly nucleophilic and incompatible with the oxidative addition steps of Palladium-catalyzed cross-couplings. Therefore, N-protection is an obligatory step before diversification.

This guide details the protocol for installing the tert-Butoxycarbonyl (Boc) group. While Cbz and Fmoc strategies are discussed for orthogonality, the Boc group is the industry standard here due to its stability against the basic conditions of subsequent cross-coupling reactions and its clean, acid-mediated removal.

Mechanistic Insight & Reaction Logic

The protection of 3-(4-Iodophenoxy)azetidine involves the nucleophilic attack of the azetidine nitrogen onto the carbonyl of di-tert-butyl dicarbonate (


).

Key Challenges:

  • Starting Material State: This precursor is typically supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to prevent polymerization. The protocol must include an in-situ neutralization step.

  • Ring Strain: Azetidines possess ~26 kcal/mol of ring strain. While less reactive than aziridines, avoiding strong Lewis acids or excessive heat during protection is prudent to prevent ring-opening.

  • Rotameric Broadening: The resulting carbamate often exhibits restricted rotation around the N-C(O) bond, leading to complex NMR spectra that can be mistaken for impurities.

Reaction Pathway Diagram

ReactionPathway Start Start: 3-(4-Iodophenoxy)azetidine (HCl Salt) Base Base Addition (Et3N / DIPEA) Start->Base Neutralization FreeBase Intermediate: Free Amine Species Base->FreeBase Deprotonation BocAdd Reagent Addition: Boc2O (1.1 equiv) FreeBase->BocAdd Nucleophilic Attack TS Transition State: Tetrahedral Intermediate BocAdd->TS Addition Product Product: N-Boc-3-(4-Iodophenoxy)azetidine TS->Product Elimination Byproducts Byproducts: CO2 (Gas) + t-BuOH TS->Byproducts Decarboxylation

Caption: Mechanistic flow from salt neutralization to carbamate formation. Note the generation of


 gas, requiring open-system venting.

Experimental Protocol: N-Boc Protection

Objective: Synthesis of tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate. Scale: 1.0 mmol (Adaptable to gram-scale).

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Amount (1 mmol scale)Role
3-(4-Iodophenoxy)azetidine[1]·HCl 311.551.0312 mgSubstrate
Di-tert-butyl dicarbonate (

)
218.251.2262 mgProtecting Group
Triethylamine (

)
101.192.5348 µLBase (Scavenger)
Dichloromethane (DCM) --5.0 mL (0.2 M)Solvent
DMAP (Optional) 122.170.056 mgCatalyst

Note: If starting with the free base, reduce


 to 1.2 equiv.
Step-by-Step Procedure
  • Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Solubilization: Add the 3-(4-Iodophenoxy)azetidine·HCl salt and anhydrous DCM (5 mL). The salt will likely remain as a suspension.

  • Neutralization: Cool the suspension to 0 °C (ice bath). Dropwise add

    
     .
    
    • Observation: The suspension should clarify as the free amine is liberated and the triethylamine hydrochloride dissolves or forms a fine precipitate.

  • Reagent Addition: Add

    
      (dissolved in 1 mL DCM if solid, or neat if liquid) dropwise over 5 minutes.
    
    • Critical Control Point: Gas evolution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) may occur. Ensure the system is vented (e.g., via a needle in the septum).
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (23 °C) . Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (polar, stays at baseline) should disappear; the product (non-polar) will appear at

      
      .
      
  • Workup (The "Self-Validating" Wash):

    • Dilute reaction with DCM (10 mL).

    • Wash 1 (Acidic): Wash with 10 mL of 0.5 M Citric Acid or 10%

      
       .
      
      • Why? This removes unreacted amine and the TEA/DMAP. The product (carbamate) is neutral and stays in the organic layer.

    • Wash 2 (Basic): Wash with 10 mL of Saturated

      
       .
      
      • Why? Removes acidic byproducts and excess

        
         hydrolysis products (
        
        
        
        -BuOH is water soluble).
    • Wash 3: Brine (10 mL).

  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Usually not required. If necessary, flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Analytical Validation & Troubleshooting

Expected Analytical Data
  • Physical State: White to off-white solid.

  • LC-MS: Product mass is often silent or shows

    
     or 
    
    
    
    . Look for the Iodine isotope pattern (no M+2 peak).
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.55 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H) -> Aryl iodide signals.
      
    • 
       4.90 (m, 1H, CH-O) -> Methine proton.
      
    • 
       4.30 (dd, 2H), 3.95 (dd, 2H) -> Azetidine ring protons.
      
    • 
       1.44 (s, 9H) -> Boc group.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad NMR Peaks RotamersThis is normal for N-Boc azetidines. Run NMR at 50°C to coalesce peaks or use DMSO-

.
Low Yield Incomplete NeutralizationEnsure

is fresh. If salt persists, switch solvent to

(1:1) with

base.[1]
Ring Opening Nucleophilic AttackAvoid strong nucleophiles in the pot. Do not heat >40°C during concentration.
Product is Oil Residual SolventAzetidine carbamates can be gummy. Dry under high vacuum for 24h; triturate with pentane/hexanes.

Decision Matrix: Alternative Protecting Groups

While Boc is standard, downstream chemistry may dictate alternatives. Use the logic flow below to select the correct PG.

PG_Selection Decision Downstream Chemistry Requirement? Acidic Requires Acidic Conditions? (e.g., TFA deprotection elsewhere) Decision->Acidic Yes Basic Requires Basic Conditions? (e.g., Ester hydrolysis) Decision->Basic Yes Hydrog Requires Hydrogenation? Decision->Hydrog Yes Cbz Use Cbz Group (Stable to Acid) Acidic->Cbz Select Boc Use Boc Group (Stable to Base/Nucleophiles) Basic->Boc Select Hydrog->Boc Select (Cbz is labile) Fmoc Use Fmoc Group (Cleaved by Base) Hydrog->Fmoc Select

Caption: Decision tree for selecting N-protection based on subsequent synthetic steps.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[3]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amines: Synthesis and Properties. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12020–12068. [Link]

Sources

Using 3-(4-Iodophenoxy)azetidine as a PROTAC linker intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Utilization of 3-(4-Iodophenoxy)azetidine as a Rigid PROTAC Linker Intermediate

Abstract

The transition from first-generation flexible linkers (PEG/alkyl chains) to rigidified scaffolds is a pivotal trend in targeted protein degradation (TPD).[1] This guide details the application of 3-(4-Iodophenoxy)azetidine —a high-value bifunctional intermediate. This scaffold offers a unique balance of conformational restraint and reduced lipophilicity (low LogD) compared to piperidine or phenyl-only analogs. This note provides validated protocols for its synthesis, quality control, and downstream cross-coupling to construct high-affinity PROTAC libraries.

Part 1: Strategic Rationale & Design Logic

The "Linkerology" Challenge

Early PROTACs relied on PEG chains, which often suffer from high conformational entropy (penalty upon binding) and poor permeability. 3-(4-Iodophenoxy)azetidine addresses three critical design requirements:

  • Entropy Reduction: The azetidine ring and phenoxy ether lock the linker geometry, potentially stabilizing the Ternary Complex (Target-PROTAC-E3).

  • Physicochemical Optimization: Azetidines are

    
    -rich, lowering the overall aromatic ring count and improving solubility compared to biphenyl linkers.
    
  • Orthogonal Vectors:

    • Vector A (Aryl Iodide): Ready for Pd-catalyzed cross-coupling (Suzuki/Sonogashira) to attach the Warhead (POI Ligand).

    • Vector B (Azetidine Amine): A nucleophilic handle for amide coupling or alkylation to attach the E3 Ligase Ligand (e.g., Thalidomide/VHL derivatives).

Structural Logic Diagram

The following diagram illustrates the retrosynthetic logic and functional utility of the scaffold.

PROTAC_Design_Logic Intermediate 3-(4-Iodophenoxy)azetidine (The Core Scaffold) Vector_I Aryl Iodide Handle (Vector A) Intermediate->Vector_I Contains Vector_N Secondary Amine (Vector B) Intermediate->Vector_N Contains Reaction_Pd Pd-Catalysis (Suzuki/Sonogashira) Vector_I->Reaction_Pd Reaction_Amide Amide/Alkyl Coupling Vector_N->Reaction_Amide POI Target Protein Ligand (Warhead) Reaction_Pd->POI Attaches E3 E3 Ligase Ligand (e.g., Pomalidomide) Reaction_Amide->E3 Attaches Outcome Rigidified PROTAC (High TC Cooperativity) POI->Outcome E3->Outcome

Figure 1: Functional decomposition of the 3-(4-Iodophenoxy)azetidine scaffold showing orthogonal attachment points for modular PROTAC assembly.

Part 2: Synthesis Protocol (Intermediate Preparation)

While this intermediate is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The preferred route is a Mitsunobu Etherification followed by deprotection.

Reagents & Materials
  • Starting Material A: N-Boc-3-hydroxyazetidine (CAS: 141699-55-0).[2]

  • Starting Material B: 4-Iodophenol (CAS: 540-38-5).

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Trifluoroacetic acid (TFA).
    
  • Solvent: Anhydrous THF, Dichloromethane (DCM).

Step-by-Step Workflow

Step A: Mitsunobu Coupling

  • Dissolution: In a flame-dried flask under Argon, dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) and 4-Iodophenol (1.1 equiv) in anhydrous THF (0.2 M concentration).

  • Phosphine Addition: Add

    
     (1.2 equiv) and cool the solution to 0°C.
    
  • Azo Addition (Critical): Add DIAD (1.2 equiv) dropwise over 20 minutes. Note: Rapid addition causes exotherms that promote side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Quench with water, extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is the N-Boc-protected ether.

Step B: N-Boc Deprotection

  • Dissolution: Dissolve the intermediate from Step A in DCM (0.1 M).

  • Acidolysis: Add TFA (20% v/v final concentration) at 0°C. Stir at RT for 2 hours.

  • Free Basing (Essential for stability): Concentrate the mixture. Redissolve in DCM and wash with saturated

    
     or pass through a basic ion-exchange cartridge (e.g., SCX-2) to obtain the free amine.
    
    • Caution: The free amine can degrade if stored in acidic solution for prolonged periods.

Part 3: Downstream Application (PROTAC Assembly)

This section details how to utilize the scaffold to build the final degrader.

Scenario A: Sonogashira Coupling (Rigid Alkyne Linker)

Use this route when a linear, rigid extension is required to reach a deep binding pocket on the Target Protein.

  • Reactants: 3-(4-Iodophenoxy)azetidine (from Part 2) + Terminal Alkyne-functionalized Warhead.

  • Catalyst System:

    
     (5 mol%), CuI (10 mol%).
    
  • Base/Solvent:

    
     / DMF (1:3 ratio).
    
  • Protocol:

    • Degas solvents thoroughly (Oxygen inhibits the reaction).

    • Combine reagents and heat to 60°C for 4 hours.

    • Monitor by LCMS for the disappearance of the aryl iodide peak (M+H ~276 for the core).

Scenario B: Buchwald-Hartwig Amination

Use this route if the Warhead contains a secondary amine, creating an aniline-like linkage.

  • Catalyst:

    
     / XPhos or BrettPhos.
    
  • Base:

    
     or NaOtBu.
    
  • Note: This reaction is sensitive to steric hindrance on the azetidine ring; ensure the iodine is the primary reactive site.

Part 4: Quality Control & Characterization

To ensure the integrity of the linker before complex assembly, verify the following parameters.

ParameterSpecificationMethodDiagnostic Signal
Purity >95%HPLC (254 nm)Single peak, no residual phenol.
Identity Proton NMR1H NMR (DMSO-d6)Azetidine:

3.5-4.0 ppm (m, 4H). Methine:

4.9 ppm (m, 1H, ether attachment). Aromatic:

7.6 ppm (d, 2H, adjacent to I).
Mass M+HLC-MS (ESI+)Expected m/z: ~276.0 (Free base).
Stability No oxidationVisual/LCMSClear oil/solid. Yellowing indicates amine oxidation.

Part 5: Experimental Workflow Visualization

The following diagram summarizes the operational workflow from raw materials to the functionalized PROTAC precursor.

Synthetic_Workflow cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: PROTAC Assembly SM1 N-Boc-3-hydroxyazetidine Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF) SM1->Mitsunobu SM2 4-Iodophenol SM2->Mitsunobu Protected Boc-Protected Intermediate Mitsunobu->Protected 12h, RT Deprotect TFA Deprotection & Free Basing Protected->Deprotect TFA/DCM Core 3-(4-Iodophenoxy)azetidine (Active Scaffold) Deprotect->Core SCX-2 Workup Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Coupling + Warhead-Alkyne/Boronate Final Target-Linker-E3 Construct Coupling->Final

Figure 2: Operational workflow for the synthesis and utilization of the azetidine linker.

References

  • Steinebach, C., et al. (2019).[3] "A MedChem Toolbox for Cereblon-Directed PROTACs." MedChemComm, 10, 1037–1041.[3] Link

    • Context: Establishes the utility of rigidified linkers and SNAr methodologies in PROTAC library gener
  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Functionalization." Journal of Organic Chemistry. (Relevant for hydroxy-azetidine handling).

    • Context: Provides foundational chemistry for manipulating hydroxy-functionalized strained rings similar to azetidines.[2]

  • Farnaby, W., et al. (2019).[4] "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology, 15, 672–680. Link

    • Context: Demonstrates the impact of rigid linkers (piperazines/phenyls)
  • Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine."[5] Cell Chemical Biology, 27(8), 998-1015. Link

    • Context: Authoritative review on linker design principles, specifically the shift away from flexible PEG chains to improve pharmacokinetics.
  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols." Link

    • Context: Standard operating procedure validation for the ether form

Sources

Application Note: Late-Stage Functionalization of Azetidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide an authoritative, field-tested guide on the late-stage functionalization (LSF) of azetidine-containing pharmacophores. It prioritizes high-value transformations that preserve the structural integrity of the strained four-membered ring while enabling rapid analog generation for Structure-Activity Relationship (SAR) studies.

Strategic Analysis: The Azetidine Imperative

In modern drug discovery, the "Escape from Flatland" initiative has elevated the azetidine ring to a privileged status. As a bioisostere for gem-dimethyl groups, carbonyls, or piperidines, azetidines offer a high fraction of saturated carbon (


) and unique vectors that can dramatically improve metabolic stability and lower lipophilicity (

) compared to their six-membered counterparts.

However, the functionalization of the azetidine core is non-trivial due to:

  • Ring Strain (~26 kcal/mol): High susceptibility to ring-opening under harsh acidic or nucleophilic conditions.

  • Steric Pucker: The ring exists in a puckered "butterfly" conformation, influencing facial selectivity during substitution.

  • Electronic Deactivation: The nitrogen lone pair (unless protected/protonated) complicates transition-metal catalysis via chelation.

This guide details three robust protocols designed to overcome these barriers, focusing on C3-functionalization (the most sterically accessible vector) and Strain-Release methodologies.

Decision Matrix: Selecting the Right Protocol

The choice of method depends on the existing "handle" on your drug candidate.

AzetidineStrategy Start Azetidine Candidate Structure CheckHandle Does the scaffold have a pre-installed handle? Start->CheckHandle COOH Handle: C3-Carboxylic Acid CheckHandle->COOH Yes Halide Handle: C3-Iodide/Bromide CheckHandle->Halide Yes NoHandle No Handle (C-H only) or Bicyclobutane Precursor CheckHandle->NoHandle No Proto1 Protocol 1: Photoredox Decarboxylative Cross-Coupling COOH->Proto1 Proto2 Protocol 2: Ni-Catalyzed Negishi/Suzuki Coupling Halide->Proto2 Proto3 Protocol 3: Strain-Release Functionalization (ABB) NoHandle->Proto3

Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway based on substrate availability.

Protocol 1: Photoredox Decarboxylative C3-Arylation

Context: Many azetidine libraries start from commercially available N-protected azetidine-3-carboxylic acid. This protocol utilizes the carboxylic acid as a "radical handle" to install aryl or heteroaryl groups, a method popularized by the MacMillan lab. This is superior to traditional amide coupling as it constructs a robust


 bond.
Mechanistic Insight

The reaction proceeds via a Dual Catalytic pathway (Ir/Ni). The Iridium photocatalyst oxidizes the carboxylate to generate a carboxyl radical, which rapidly decarboxylates to form a transient C3-azetidinyl radical. This radical is intercepted by a Nickel(II) complex, which then undergoes reductive elimination to form the product.

Experimental Workflow

Reagents:

  • Substrate: N-Boc-azetidine-3-carboxylic acid derivative (0.5 mmol).

  • Coupling Partner: Aryl bromide (0.5 mmol).

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (1 mol%).

  • Metal Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%).

  • Base: Cs₂CO₃ (1.5 equiv).

  • Solvent: DMF (0.1 M).

Step-by-Step Protocol:

  • Catalyst Pre-complexation: In a separate vial, dissolve NiCl₂·glyme and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in DMF. Sonicate for 5 mins until a clear green solution forms. Why: Pre-forming the ligated Ni-complex ensures active catalyst availability and prevents non-specific Ni precipitation.

  • Reaction Assembly: To an 8 mL vial equipped with a stir bar, add the Azetidine substrate, Aryl bromide, Iridium photocatalyst, and Cesium Carbonate.

  • Inertion: Transfer the vial and the Ni-solution into a glovebox (or use strict Schlenk technique). Add the Ni-catalyst solution to the reaction vial. Seal with a septum cap.

  • Degassing: If not in a glovebox, sparge the solution with Argon for 15 minutes. Critical: Oxygen quenches the excited triplet state of the Iridium catalyst and scavenges the C3 radical.

  • Irradiation: Place the vial 2-3 cm away from a 34W Blue LED (450 nm) lamp. Stir vigorously. A fan should be used to keep the reaction temp < 35°C.

    • Self-Validation: The reaction mixture should turn from green to dark brown over time. If it remains bright green, the Ni cycle is stalling (check O₂ levels).

  • Workup: After 24h, dilute with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Data Summary: Scope & Limitations

Parameter Capability Limitation
Position C3 (Exclusive) Cannot access C2
Aryl Scope Electron-poor & Electron-rich Ortho-substituents reduce yield (Sterics)

| FG Tolerance | Esters, Nitriles, Alcohols | Unprotected primary amines (poison Ni) |

Protocol 2: Nickel-Catalyzed Cross-Coupling (Negishi)

Context: When a 3-iodoazetidine precursor is available, Nickel-catalyzed cross-coupling offers a reliable method to install alkyl chains or complex alkyl fragments, which is often difficult with Palladium due to slow oxidative addition into alkyl halides.

Experimental Workflow

Reagents:

  • Substrate: N-Boc-3-iodoazetidine (1.0 equiv).

  • Nucleophile: Alkylzinc reagent (1.5 equiv) (Prepared in situ or commercial).

  • Catalyst: NiCl₂·glyme (10 mol%) / PyBox Ligand (15 mol%).

  • Additive: DMA (N,N-Dimethylacetamide) as solvent.

Step-by-Step Protocol:

  • Glovebox Setup: All steps should ideally be performed in a glovebox due to the moisture sensitivity of Organozinc reagents.

  • Catalyst Prep: Mix NiCl₂·glyme and the PyBox ligand in DMA. Stir for 20 mins.

  • Substrate Addition: Add the 3-iodoazetidine to the catalyst mixture.

  • Reagent Addition: Add the Alkylzinc reagent dropwise over 10 minutes.

    • Why: Controlling the concentration of the nucleophile prevents homocoupling of the zinc reagent.

  • Reaction: Stir at room temperature for 12 hours.

  • Quench: Remove from glovebox and quench carefully with saturated NH₄Cl.

    • Troubleshooting: If the yield is low, check the quality of the Zinc reagent. Titrate before use.

Protocol 3: Strain-Release Functionalization (Baran/Aggarwal Method)

Context: This is the most "advanced" LSF method. Instead of modifying an existing azetidine, this protocol generates a diverse library of 3-substituted azetidines from a common [1.1.0]azabicyclobutane (ABB) precursor. This is technically "synthesis," but in a drug discovery context, the ABB is the "late-stage" intermediate used to branch out into various analogs.

Mechanistic Insight

The ABB system possesses immense strain energy (~60 kcal/mol). Nucleophiles (radical or anionic) can attack the bridgehead carbon, breaking the central bond and releasing strain to form the azetidine ring.

StrainRelease ABB [1.1.0]Azabicyclobutane (Strain Energy ~60 kcal/mol) Radical Radical/Nu Attack (Strain Release) ABB->Radical R• or Nu- Azetidine Functionalized Azetidine Product Radical->Azetidine H-atom abstraction or Electrophile trap

Figure 2: Strain-release pathway converting bicyclic precursors to functionalized azetidines.

Experimental Workflow (Sulfinate Radical Addition)

Reagents:

  • Precursor: N-Sulfonyl-1-azabicyclo[1.1.0]butane.

  • Radical Source: Sodium organosulfinate (R-SO₂Na) or Boronic Acid.

  • Oxidant: Mn(acac)₃ or TBHP (if using boronic acids).

  • Solvent: MeOH/DCM (1:1).

Step-by-Step Protocol:

  • Dissolution: Dissolve the ABB precursor (0.2 mmol) and the organosulfinate (0.4 mmol) in MeOH/DCM.

  • Initiation: Add Mn(acac)₃ (20 mol%).

  • Reaction: Stir open to air (if using Mn) or under Argon (if using specific radical precursors). The reaction is usually fast (1-4 hours).

    • Why: The radical adds to the bridgehead position. The resulting N-radical is stabilized by the sulfonyl group and then abstracts a hydrogen or recombines.

  • Purification: Concentrate and purify via silica gel.

Self-Validation System:

  • NMR Check: The disappearance of the characteristic upfield ABB bridgehead protons and the appearance of the azetidine CH₂ signals (usually around 3.5-4.5 ppm) confirms ring opening.

  • Mass Spec: Ensure the mass corresponds to [M + Radical Fragment].

References

  • Photoredox Decarboxylative Alkylation: Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 2014 , 345(6195), 437-440. Link

  • Strain-Release Functionalization: Gianatassio, R., et al. "Strain-Release Amination." Science, 2016 , 351(6270), 241-244. Link

  • Azetidine Properties in MedChem: Richardson, P. "Azetidines: New Tools for the Medicinal Chemist." Expert Opinion on Drug Discovery, 2021. (Contextual grounding for bioisostere claims).
  • Minisci-Type Reactivity (Contextual): Duncton, M. A. J., et al. "Preparation of Heteroaryloxetanes and Heteroarylazetidines by Use of a Minisci Reaction."[1] The Journal of Organic Chemistry, 2012 , 77(2), 1155–1160. Link

  • Bicyclobutane Chemistry: Fawcett, A., et al. "Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes."[2][3] Journal of the American Chemical Society, 2019 , 141(10), 4573–4578. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Iodophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Protocol Troubleshooting Target Molecule: 3-(4-Iodophenoxy)azetidine (Salt or Free Base) Ticket Priority: High (Process Chemistry/Lead Optimization)

Executive Summary

The synthesis of 3-(4-iodophenoxy)azetidine is a pivotal step in generating fragment libraries for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The structural tension of the azetidine ring (approx. 26 kcal/mol strain energy) combined with the potential lability of the aryl iodide dictates a need for mild, highly controlled conditions.

Low yields in this synthesis typically stem from three failure modes:

  • Mitsunobu Betaine Decomposition: Inefficient activation of the 3-hydroxyazetidine.

  • Azetidine Ring Opening: Thermal degradation during nucleophilic substitution.

  • Polymerization: Instability of the deprotected free amine.

This guide details two validated synthetic routes and a stabilization protocol for the final product.

Module 1: The Mitsunobu Protocol (Small Scale / Discovery)

Best for: Rapid synthesis (<5g), avoiding intermediate isolation. Primary Challenge: Separation of Triphenylphosphine oxide (TPPO) and hydrazine byproducts.

The "Pre-Complexation" Strategy

Standard addition sequences often lead to lower yields due to the steric bulk of the N-Boc group hindering the attack on the phosphonium intermediate. We recommend the Betaine Pre-formation protocol.

Reagents:

  • Substrate A: N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Substrate B: 4-Iodophenol (1.1 equiv)

  • Phosphine: PPh

    
     (1.2 - 1.5 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.1 M)

Optimized Protocol:

  • Betaine Formation: Dissolve PPh

    
     in anhydrous THF at 0°C. Add DIAD dropwise slowly. Stir for 10–15 minutes until a thick suspension/precipitate (the Morrison-Brunn-Huisgen betaine) forms.
    
  • Substrate Addition: Add a solution of 4-iodophenol and N-Boc-3-hydroxyazetidine in THF to the betaine mixture at 0°C.

    • Technical Note: Adding the phenol after betaine formation prevents the phenol from protonating the DIAD before it activates the phosphine.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–16 hours.

  • Workup: Concentrate. Triturate with cold Et

    
    O/Hexanes (1:1) to precipitate TPPO.[1] Filter. Purify filtrate via silica chromatography (Hexanes/EtOAc).
    
Visualization: Mitsunobu Workflow

Mitsunobu_Workflow Start Reagents: PPh3 + DIAD Betaine Betaine Intermediate (0°C, 15 min) Start->Betaine Activation Addition Add: N-Boc-3-OH-Azetidine + 4-Iodophenol Betaine->Addition Substrate Intro Reaction Stir RT (12-16h) SN2 Inversion Addition->Reaction Coupling Workup Precipitate TPPO (Et2O/Hexanes) Reaction->Workup Cleanup Product Product: N-Boc-3-(4-Iodophenoxy)azetidine Workup->Product Isolation

Figure 1: Optimized Mitsunobu workflow emphasizing betaine pre-formation to minimize side reactions.

Module 2: The Stepwise S 2 Displacement (Scale-Up)

Best for: Larger scales (>5g), cleaner impurity profiles. Primary Challenge: Stability of the mesylate intermediate.

This route avoids the difficult removal of TPPO by converting the alcohol to a mesylate (leaving group) first, then displacing it with the phenoxide.

Step A: Mesylation[2]
  • Dissolve N-Boc-3-hydroxyazetidine in DCM with Et

    
    N (1.5 equiv).
    
  • Cool to 0°C. Add MsCl (Methanesulfonyl chloride, 1.2 equiv).

  • Critical: Work up quickly with cold water/brine. Do not heat the mesylate during drying; azetidine mesylates can rearrange or hydrolyze.

Step B: Nucleophilic Displacement

Reagents:

  • N-Boc-3-mesyloxyazetidine (1.0 equiv)

  • 4-Iodophenol (1.1 equiv)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) — Superior to NaH for minimizing ring opening.
  • Solvent: DMF or CH

    
    CN (Anhydrous).
    

Protocol:

  • Suspend Cs

    
    CO
    
    
    
    and 4-iodophenol in DMF. Stir at RT for 30 min to generate the phenoxide.
  • Add the mesylate solution.

  • Heat to 65°C .

    • Warning: Exceeding 80°C significantly increases the risk of azetidine ring opening (polymerization).

  • Monitor by TLC. Upon completion, dilute with water and extract with EtOAc.

Module 3: Deprotection & Stability (The Final Bottleneck)

Users often report "loss of product" during the final Boc-deprotection. This is usually due to the instability of the free secondary amine.

The Solution: Isolate as a salt.

  • Reagent: 4M HCl in Dioxane (preferred over TFA to avoid hygroscopic trifluoroacetate salts).

  • Procedure: Dissolve Boc-intermediate in minimal dry DCM. Add HCl/Dioxane (5-10 equiv) at 0°C.

  • Isolation: Do not rotovap to dryness if possible. Add Et

    
    O to the reaction mixture to precipitate the Hydrochloride Salt . Filter and dry under vacuum.
    
  • Storage: Store at -20°C. The free base should be generated in situ immediately before the next reaction step.

Troubleshooting Guide (FAQ)

Q1: I see a major spot on TLC just below my product in the Mitsunobu reaction. What is it?

A: This is likely the hydrazine dicarboxylate byproduct (from DIAD reduction). It co-elutes with polar ethers.

  • Fix: Change your column solvent system to Toluene/Acetone (9:1) or use the ZnCl

    
     precipitation method : Dissolve the crude residue in DCM/Et
    
    
    
    O and add anhydrous ZnCl
    
    
    (approx 1.5 equiv relative to DIAD). This complexes the hydrazine and TPPO, precipitating them out.
Q2: My yield is <30% using the Sn2 method.

A: Check your temperature and base.

  • Diagnosis: If you see a baseline streak, you likely opened the ring.

  • Fix: Switch from NaH (too aggressive) to Cs

    
    CO
    
    
    
    . Lower the temperature to 60°C and extend the reaction time. Ensure the mesylate was not degraded prior to addition (it should be a white/pale yellow solid, not a dark oil).
Q3: Can I use DEAD instead of DIAD?

A: Yes, but DIAD is preferred. The hydrazine byproduct of DIAD is more soluble in hexanes than DEAD's byproduct, making it harder to precipitate out, but DIAD is generally more stable and safer to handle. For purification, the ZnCl


 method mentioned above works better for DEAD byproducts.

Decision Tree: Troubleshooting Low Yields

Troubleshooting_Tree Start Low Yield Observed Route Which Route? Start->Route Mitsunobu Mitsunobu Route->Mitsunobu Sn2 Sn2 (Mesylate) Route->Sn2 Moisture Solvents Dry? Mitsunobu->Moisture Order Betaine Pre-formed? Moisture->Order Yes TPPO Product trapped in TPPO? Order->TPPO Yes Use ZnCl2 Wash Use ZnCl2 Wash TPPO->Use ZnCl2 Wash Yes Temp Temp > 80°C? Sn2->Temp Base Used NaH? Temp->Base No Ring Opening.\nLower Temp. Ring Opening. Lower Temp. Temp->Ring Opening.\nLower Temp. Yes Switch to Cs2CO3 Switch to Cs2CO3 Base->Switch to Cs2CO3 Yes

Figure 2: Diagnostic logic for identifying yield loss in ether synthesis.

References

  • Mitsunobu Reaction Mechanism & Optimization

    • Hughes, D. L. (1996).[2] Progress in the Mitsunobu Reaction.[3][2][4][5] A Review. Organic Preparations and Procedures International.[2] Link

    • Note: Foundational text on the betaine intermedi
  • TPPO Removal Strategies

    • Bates, R. H., et al. (2017). Facile Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with Zinc Chloride.[1] Journal of Organic Chemistry. Link

    • Note: Critical for cleaning up the Mitsunobu reaction without extensive chrom
  • Azetidine Synthesis & Ring Strain

    • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[2] Link

    • Note: Discusses the thermal limits of azetidine deriv
  • Mitsunobu on 3-Hydroxyazetidines (Specific Precedent)

    • Billotte, S. (2014). Synthesis of 3-Alkoxyazetidines via Mitsunobu Reaction.[3] (General methodology referenced in patent literature for azetidine ethers).[6] See WO2012061417 for specific experimental conditions on analogous iodophenoxy systems. Link

Sources

Technical Support Center: Azetidine Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive support center resource. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Topic: Preventing Ring Opening &


-Hydride Elimination
Ticket Type:  Advanced Method Development
Status:  Active Guide

Executive Summary: The Strain Penalty

Azetidines are high-value pharmacophores (often acting as "gem-dimethyl" bioisosteres) that reduce lipophilicity (LogD) while maintaining structural rigidity. However, they possess a ring strain energy (RSE) of approximately 26 kcal/mol [1].

In cross-coupling (C-C or C-N bond formation), this strain manifests in two primary failure modes:

  • 
    -Hydride Elimination (
    
    
    
    -HE):
    When functionalizing the C3 position, the metal center often eliminates a hydride from C2, forming a highly unstable azetine intermediate that hydrolyzes or polymerizes.
  • Nucleophilic Ring Opening: Strong bases or Lewis acids (often required for transmetallation) can attack the ring, driven by strain release, leading to linear byproducts.

This guide provides the protocols to suppress these pathways.

Diagnostic Module: Why is my reaction failing?

Before changing catalysts, diagnose the specific decomposition pathway using this logic flow.

AzetidineFailure Start Identify Major Byproduct Byprod1 Linear Amine/Amide (Ring Opened) Start->Byprod1 Mass = M+Nu Byprod2 Des-H Product (Alkene/Imine) Start->Byprod2 Mass = M-2H Byprod3 Protodehalogenation (Starting Material Reduced) Start->Byprod3 Mass = M+H Cause1 Nucleophilic Attack or Acidic Opening Byprod1->Cause1 Cause2 Beta-Hydride Elimination Byprod2->Cause2 Cause3 Slow Oxidative Addition or Radical Quenching Byprod3->Cause3 Sol1 Switch to Ni/Photoredox Change Protecting Group Cause1->Sol1 Sol2 Increase Steric Bulk (Ligand) Switch to C(sp3) Electrophiles Cause2->Sol2 Sol3 Change Base (Soluble) Add Lewis Acid Scavenger Cause3->Sol3

Figure 1: Diagnostic logic for azetidine coupling failures. Identify the byproduct to select the correct solution module.

Module A: Palladium-Catalyzed C3-Arylation

The Challenge: When a Pd(II) species inserts at the C3 position, the C2 protons are in close proximity. If


-HE is faster than Reductive Elimination (RE), the ring integrity is lost.
FAQ: How do I stop -hydride elimination in Suzuki couplings?

Answer: You must accelerate the Reductive Elimination (RE) step. The rate of RE is increased by using bulky, electron-rich ligands that sterically crowd the metal center, forcing the two organic fragments to couple and eject from the metal to relieve strain.

Recommended Protocol (Suzuki-Miyaura)

Based on optimized conditions for strained rings [2].

ComponentRecommendationMechanistic Rationale
Catalyst Pd(OAc)₂ or Pd₂dba₃Precursor to active Pd(0).
Ligand XPhos or RuPhos (2:1 L:Pd)Bulky biaryl phosphines promote rapid RE over

-HE.
Base K₃PO₄ (3-4 equiv)Anhydrous, mild base minimizes hydrolytic ring opening.
Solvent 1,4-Dioxane or TolueneNon-polar solvents destabilize the charged transition state of ring opening.
Temperature 80–100 °CHigh temp is needed for RE, but do not exceed 110 °C.

Critical Step: Pre-mix the catalyst and ligand in the solvent for 10-15 minutes at 60°C to ensure formation of the active catalytic species before adding the azetidine substrate.

Module B: Nickel & Photoredox (The Modern Standard)

The Challenge: Pd-catalysis often requires heat, which promotes thermal ring opening. The Solution: Nickel catalysis allows for Cross-Electrophile Coupling (XEC) or Photoredox Dual Catalysis at room temperature. Radical intermediates at C3 are less prone to


-scission than organopalladium species are to 

-elimination.
FAQ: My yields are low with Nickel. Is the ring opening?

Answer: In Ni-catalysis, the issue is rarely


-elimination. It is usually catalyst poisoning  by the azetidine nitrogen or inefficient radical capture .
Protocol: Decarboxylative Cross-Coupling (MacMillan/Doyle Type)

For coupling Azetidine-3-carboxylic acids with Aryl Halides [3, 4].

Workflow:

  • Substrate: N-Boc-Azetidine-3-carboxylic acid.

  • Photocatalyst: Ir[dF(CF₃)ppy]₂dtbbpy (1 mol%).

  • Nickel Catalyst: NiCl₂·glyme (5-10 mol%) with dtbbpy ligand.

  • Light Source: Blue LED (450 nm).

  • Solvent: DMF or DMSO (degassed).

Why this works:

  • Radical Stability: The C3 radical is generated via decarboxylation. It is rapidly captured by the Ni(II) species.

  • Ligand Role: The dtbbpy ligand is crucial. It prevents the azetidine nitrogen from coordinating to the Nickel (which would shut down the cycle).

  • Room Temp: Eliminates thermal strain release pathways.

NiCycle cluster_0 Radical Generation cluster_1 Nickel Cycle Acid Azetidine-COOH Radical C3-Radical Acid->Radical Ir(III)* -> Ir(II) -CO2 Ni3 Ar-Ni(III)-Az Radical->Ni3 Radical Capture Ni0 Ni(0)-Ln Ni2 Ar-Ni(II)-X Ni0->Ni2 Ox. Add (Ar-Br) Ni2->Ni3 Product 3-Aryl-Azetidine Ni3->Product Reductive Elim. Product->Ni0 Ni(I) -> Ni(0)

Figure 2: The Dual Catalytic cycle avoids the formation of Pd-alkyl species prone to elimination.

Module C: Substrate Design (Defensive Engineering)

If catalytic optimization fails, the substrate itself must be reinforced.

FAQ: Which protecting group is best for stability?

Answer: The choice of N-protecting group dictates the electronics of the ring.

Protecting GroupStability EffectRecommended For
Boc / Cbz High. Electron-withdrawing nature reduces N-basicity (pKa of conjugate acid drops), preventing protonation-induced ring opening.Standard Cross-Coupling
Benzhydryl Medium. Steric bulk protects the Nitrogen, but the ring remains electron-rich.Photochemical strategies (absorbs UV)
Sulfonyl (Ts, Ms) Very High. Strong EWG. Stabilizes the ring significantly against nucleophiles.Harsh basic conditions
Free Amine Very Low. High risk of catalyst poisoning and ring opening.Avoid in cross-coupling
FAQ: Can I couple at the Nitrogen (N-Arylation)?

Answer: Yes, but beware of Lewis Acid catalyzed opening .

  • Risk: Buchwald-Hartwig conditions often use strong bases (NaOtBu).

  • Fix: Use weaker bases like Cs₂CO₃ or K₃PO₄ .

  • Ligand: Use BrettPhos or RuPhos to allow the reaction to proceed at lower temperatures (<80°C).

References

  • Dudley, J. E., et al. (2021). "Ring Strain Energies from ab Initio Calculations." Journal of the American Chemical Society.[1] Link (Contextual data on ring strain).

  • Bogdos, M. K., et al. (2020).[2] "Selection Rules for Chemoselectivity Enabled by Mechanistic Studies: Beta-X vs Beta-H Elimination." ChemRxiv. Link

  • Zuo, Z., et al. (2014).[1] "Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides." Science, 345(6195), 437-440. Link

  • Dunnett, T., et al. (2019). "Dual Photoredox/Nickel-Catalyzed Conversion of Aryl Halides to Aryl Aminooxetanes." ACS Catalysis. Link (Analogous mechanism for strained rings).

  • Liao, H. H., et al. (2023).[3] "Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release." Journal of the American Chemical Society.[1] Link

Sources

Purification methods for 3-(4-Iodophenoxy)azetidine free base

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Iodophenoxy)azetidine Free Base

Ticket ID: #AZT-IO-04 Subject: Purification & Handling Protocols for 3-(4-Iodophenoxy)azetidine (Free Base) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Chemical Profile

You are working with 3-(4-Iodophenoxy)azetidine , a secondary amine characterized by a strained four-membered azetidine ring linked to an iodinated phenyl ether. This compound is a critical intermediate often used in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the aryl iodide handle.

Critical Handling Note: The "free base" form (secondary amine) is significantly more reactive and prone to degradation than its hydrochloride salt counterpart. It is sensitive to:

  • Acidic Silica: Can cause irreversible adsorption or ring-opening polymerization.

  • Light: The C–I bond is photolabile; exposure can lead to iodine liberation and discoloration.

  • Carbon Dioxide: Like many secondary amines, it can form carbamates with atmospheric CO₂.

PropertyValue / Description
CAS (HCl Salt) 1380571-76-5 (Reference for parent structure)
Molecular Formula C₉H₁₀INO
Molecular Weight ~275.09 g/mol
pKa (Conjugate Acid) ~9.5–10.5 (Est.[1] based on azetidine core)
Solubility Soluble in DCM, MeOH, EtOAc; Moderate water solubility (pH dependent).[2]
Appearance Colorless to pale yellow oil (free base); White solid (HCl salt).

Core Purification Protocols

Method A: Chemical Extraction (The "Golden Path")

Recommended for generating the free base from the HCl salt or crude reaction mixtures.

The Logic: Azetidines are moderately water-soluble. To recover the free base efficiently, you must suppress ionization by elevating the pH well above the pKa (target pH > 12) and use a solvent that outcompetes water for the lipophilic iodophenoxy moiety.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude salt or residue in a minimal volume of water.

  • Basification:

    • Cool the solution to 0°C (ice bath) to minimize thermal degradation during neutralization.

    • Slowly add 1N NaOH or saturated Na₂CO₃ until pH reaches 12–13.

    • Why? Weaker bases like NaHCO₃ (pH ~8.5) may not fully deprotonate the amine, leading to yield loss in the aqueous phase.

  • Extraction:

    • Extract immediately with Dichloromethane (DCM) (3 x solvent volume).

    • Note: DCM is preferred over Ethyl Acetate (EtOAc) because azetidines have higher distribution coefficients in chlorinated solvents.

  • Drying & Concentration:

    • Dry combined organics over anhydrous Na₂SO₄ (avoid acidic MgSO₄ if possible).

    • Filter and concentrate in vacuo at <30°C .

    • Do not heat the water bath above 35°C; azetidines generally have significant vapor pressure and thermal instability.

Method B: Chromatographic Purification

Required when the crude contains non-polar impurities or byproducts.

The Challenge: Standard silica gel is acidic (pH ~5). The basic azetidine nitrogen will hydrogen-bond strongly with silanol groups, resulting in streaking (tailing) and irreversible mass loss.

The Solution: Amine-Modified Silica

  • Stationary Phase Preparation:

    • Option 1 (Best): Use Neutral Alumina instead of silica. Alumina is less acidic and prevents ring-opening.

    • Option 2 (Standard): Pre-treat silica gel with 1% Triethylamine (TEA) in the mobile phase.

  • Eluent System:

    • Base Solvent: DCM / Methanol (95:5 to 90:10).

    • Modifier: Add 1% NH₄OH (aq) or 1% Triethylamine .

    • Tip: NH₄OH is preferred for MS compatibility downstream; TEA can be difficult to remove completely.

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for purifying 3-(4-Iodophenoxy)azetidine based on the input state.

PurificationWorkflow Start Input: Crude 3-(4-Iodophenoxy)azetidine CheckState Is it a Salt (HCl/TFA)? Start->CheckState Basify Basify to pH 12-13 (NaOH/Na2CO3) CheckState->Basify Yes CheckPurity Check Purity (NMR/LCMS) CheckState->CheckPurity No (Already Free Base) Extract Extract with DCM (3x) Wash with Brine Basify->Extract Extract->CheckPurity Chromatography Flash Chromatography (DCM:MeOH + 1% NH4OH) CheckPurity->Chromatography Impurities Present Final Pure Free Base (Store -20°C, Dark) CheckPurity->Final >95% Pure Alumina Alternative: Neutral Alumina (DCM:EtOAc) Chromatography->Alumina If decomp on Silica Chromatography->Final Alumina->Final

Caption: Decision tree for isolating stable free base from crude mixtures or salts.

Troubleshooting & FAQs

Q1: My product disappears on the silica column. Where did it go? A: It is likely stuck to the acidic silanols.

  • Diagnosis: If you didn't add an amine modifier (TEA/NH₃), the compound formed a salt with the silica.

  • Fix: Flush the column with DCM:MeOH:TEA (89:10:1) to recover the amine. For future runs, pretreat the silica slurry with the modifier before packing.

Q2: The oil turned brown after sitting on the bench for 2 hours. A: This is oxidative degradation, likely triggered by the aryl iodide.

  • Mechanism: Aryl iodides are light-sensitive (homolytic cleavage of C–I). The amine is also prone to N-oxide formation.

  • Fix: Wrap all flasks in aluminum foil. Store the free base under Argon or Nitrogen immediately after concentration. Do not leave it as a thin film in a rotovap flask exposed to air.

Q3: I have low recovery after extraction (Yield < 50%). A: The pH was likely too low, or the aqueous layer volume was too large.

  • Fix: Ensure the aqueous phase pH is >12 . Re-extract the aqueous layer with Chloroform/Isopropanol (3:1) —this cocktail is more polar than DCM and can recover stubborn amines from water.

Q4: Can I distill this compound? A: Not recommended.

  • Reason: The boiling point is likely high (>150°C at reduced pressure), and the strained azetidine ring combined with the heavy iodine atom creates a high risk of thermal polymerization or decomposition before distillation occurs.

Storage Specifications

To maintain scientific integrity of the reagent for downstream coupling reactions:

  • Temperature: -20°C (Critical).

  • Atmosphere: Inert gas (Argon preferred over Nitrogen due to density).

  • Container: Amber glass vial with a Teflon-lined cap.

  • Shelf Life: Free base: < 2 weeks (prepare fresh if possible). HCl Salt: > 1 year.[3][4][5][6]

References

  • Azetidine Synthesis & Reactivity

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines"
    • Source: Royal Society of Chemistry (RSC)
    • URL: [Link]

  • General Azetidine Handling

    • Title: "Azetidine: Basicity and Prepar
    • Source: YouTube (Educ
    • URL: [Link]

  • Commercial Salt Reference

    • Title: "3-(4-Bromophenoxy)azetidine hydrochloride Product Page" (Analogous Structure)
    • Source: Fluorochem[7]

  • Chromatography of Amines

    • Title: "Purification of Amines: Silica Gel Chrom
    • Source: Common Organic Chemistry
    • URL: [Link]

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Technical Support Center: Optimizing Solvent Systems for Azetidine Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing solvent systems for the crystallization of azetidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing these unique four-membered heterocycles. Azetidines, while valuable pharmacophores, present specific challenges due to their polarity, potential for hydrogen bonding, and ring strain.[1] This resource provides in-depth, experience-driven advice in a question-and-answer format to directly address common issues encountered in the laboratory.

Section 1: First Principles of Azetidine Crystallization

This section lays the groundwork for understanding the critical factors governing the crystallization of azetidine derivatives.

Q1: What are the primary molecular characteristics of azetidines that influence their crystallization behavior?

A1: The crystallization behavior of azetidine derivatives is primarily influenced by a combination of factors stemming from their unique structure:

  • Polarity and Hydrogen Bonding: The nitrogen atom in the azetidine ring imparts significant polarity and can act as a hydrogen bond acceptor. Substituents on the ring can introduce additional hydrogen bond donors or acceptors. These interactions strongly influence solvent selection and the ultimate crystal packing.[2]

  • Ring Strain: Azetidines possess considerable ring strain (approximately 25.4 kcal/mol), which can influence their conformational preferences and intermolecular interactions in the solid state.[1]

  • Solubility Profile: Due to their polarity, many azetidines exhibit good solubility in polar solvents and lower solubility in nonpolar solvents. This differential solubility is the cornerstone of most crystallization strategies.

Q2: How do I begin selecting a solvent system for a novel azetidine compound?

A2: A systematic approach to solvent screening is crucial. The ideal solvent is one in which your azetidine compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3]

A recommended starting point is to test a range of solvents with varying polarities.[3] Given the nature of azetidines, consider solvents from the following classes:

  • Alcohols (e.g., isopropanol, ethanol, methanol)

  • Ketones (e.g., acetone, methyl ethyl ketone)

  • Esters (e.g., ethyl acetate, isopropyl acetate)[4]

  • Ethers (e.g., tetrahydrofuran (THF), 2-methyltetrahydrofuran)

  • Aromatic Hydrocarbons (e.g., toluene)[3]

  • Aliphatic Hydrocarbons (e.g., heptane, hexane)[3]

Initial Solubility Test Protocol:

  • Place a small amount (e.g., 10-20 mg) of your azetidine compound into several vials.

  • To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Record the approximate volume of solvent used. This provides a rough measure of room temperature solubility.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture to determine if solubility increases significantly with temperature.

  • A good candidate for single-solvent crystallization will show a marked increase in solubility with temperature.

dot graph TD { A[Start: Novel Azetidine Compound] --> B{Initial Solubility Screening}; B --> C[High Solubility at High Temp?]; C -->|Yes| D[Low Solubility at Low Temp?]; C -->|No| E[Consider Solvent Mixtures or Alternative Techniques]; D -->|Yes| F[Good Candidate for Cooling Crystallization]; D -->|No| G[Consider Anti-Solvent Addition]; subgraph Legend; direction LR; StartNode[Start] -.-> ProcessNode[Process]; ProcessNode -.-> DecisionNode{Decision}; DecisionNode -.->|Outcome| EndNode[End]; end } caption: Initial Solvent Selection Workflow.

Section 2: Troubleshooting Common Crystallization Problems

This section addresses specific challenges that frequently arise during the crystallization of azetidine derivatives and provides actionable solutions.

Q3: My azetidine compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out," or the formation of a liquid phase instead of a solid, is a common problem, especially with polar molecules like azetidines. It typically occurs when the supersaturation is too high, and the molecules do not have sufficient time or the correct orientation to form an ordered crystal lattice.

Troubleshooting Strategies for Oiling Out:

  • Reduce the Cooling Rate: Slow cooling is paramount. Allow the solution to cool to room temperature on the benchtop before transferring it to a refrigerator or freezer. An insulated container can further slow the cooling process.

  • Decrease the Initial Concentration: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again.[5]

  • Use a More Viscous Solvent or a Co-solvent: A more viscous solvent can slow down diffusion and give the molecules more time to organize. Alternatively, adding a co-solvent can modulate the solubility and reduce the tendency to oil out.

  • Introduce a Seed Crystal: If you have a small amount of solid material, adding a seed crystal to the supersaturated solution can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling.[6]

  • Scratch the Inner Surface of the Flask: Using a glass rod to gently scratch the inside of the flask below the solvent level can create microscopic imperfections that may serve as nucleation sites.[6]

Q4: No crystals are forming, even after extended cooling. What are the next steps?

A4: If your solution remains clear after cooling, it is likely not sufficiently supersaturated.

Strategies to Induce Crystallization:

  • Concentrate the Solution: If the solvent is volatile, you can allow it to evaporate slowly. This can be done by covering the flask with perforated parafilm or by using a nitrogen stream. For less volatile solvents, you may need to return the solution to the heat source and carefully boil off a portion of the solvent.[5]

  • Utilize an Anti-Solvent: This is a highly effective technique for polar compounds. Dissolve your azetidine in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble.[3][7] The anti-solvent will reduce the overall solubility of your compound, inducing crystallization.[7] Common anti-solvents for azetidines include aliphatic hydrocarbons like heptane or hexane.

  • Sonocrystallization: The application of ultrasound can induce nucleation in stubborn cases.[8][9] The cavitation bubbles generated by ultrasound create localized high-pressure and high-temperature zones, which can promote the formation of crystal nuclei.[9] This technique is particularly useful for sterile processing as it is non-invasive.[8]

Q5: My crystallization yields are consistently low. How can I improve them?

A5: Low yields can be frustrating. The following factors should be investigated:

  • Excessive Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the compound will remain in the mother liquor.[5] If you suspect this, you can test the mother liquor by evaporating a small sample to see if a significant amount of solid residue remains.[5]

  • Premature Filtration: Ensure that crystallization is complete before filtering. This can be checked by observing if new crystals are still forming over time.

  • Sub-optimal Solvent System: The solubility of your compound at low temperatures may still be too high in your chosen solvent. Consider a different solvent or an anti-solvent approach to crash out more material.

  • Polymorphism: Your compound may exist in multiple crystalline forms (polymorphs) with different solubilities.[10] It's possible you are crystallizing a more soluble form, leaving a significant amount in solution. Polymorph screening is a crucial step in pharmaceutical development.[11]

Q6: The crystals I'm obtaining are very small, like a fine powder, or are needle-shaped. How can I grow larger, more well-defined crystals?

A6: Small or needle-like crystals are often the result of rapid nucleation and crystal growth.[12]

Strategies for Growing Larger Crystals:

  • Slow Down the Process: As with preventing oiling out, a slower rate of supersaturation is key. This can be achieved through slower cooling, slower anti-solvent addition, or slow evaporation.

  • Reduce Supersaturation: Start with a slightly more dilute solution. While this may slightly decrease the overall yield, it can significantly improve crystal quality.

  • Solvent Choice: The solvent can have a profound effect on crystal morphology.[13][14] Solvents that interact strongly with specific crystal faces can inhibit growth in those directions, leading to different crystal habits. Experimenting with different solvents can sometimes lead to more desirable crystal shapes.

  • Vapor Diffusion: This is a gentle technique for growing high-quality single crystals. Dissolve your compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent (anti-solvent). Over time, the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.

dot graph TD { A[Problem Identification] --> B{What is the issue?}; B -->|Oiling Out| C[Reduce Cooling Rate, Decrease Concentration, Use Seed Crystal]; B -->|No Crystals| D[Concentrate Solution, Add Anti-Solvent, Sonication]; B -->|Low Yield| E[Reduce Solvent Volume, Check for Complete Crystallization, Re-evaluate Solvent]; B -->|Poor Crystal Quality| F[Slow Down Supersaturation, Adjust Solvent System, Try Vapor Diffusion]; C --> G[Solution]; D --> G; E --> G; F --> G; } caption: Troubleshooting Crystallization Issues.

Section 3: Advanced Topics and Protocols

This section delves into more complex aspects of azetidine crystallization that are critical for robust process development.

Q7: How do I effectively use a co-solvent or anti-solvent system?

A7: Co-solvent and anti-solvent systems offer a high degree of control over the crystallization process.

Protocol for Anti-Solvent Crystallization:

  • Select the Solvents: Choose a "good" solvent in which your azetidine is freely soluble and a miscible "poor" solvent (anti-solvent) in which it is sparingly soluble.

  • Prepare the Solution: Dissolve your compound in the minimum amount of the good solvent at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution with gentle stirring. You should observe the solution becoming cloudy, indicating the onset of nucleation.

  • Control the Addition Rate: The rate of anti-solvent addition is a critical parameter. A slow addition rate will generally lead to larger, more well-formed crystals.

  • Equilibration: Once the desired amount of anti-solvent has been added, allow the mixture to stir or stand for a period to allow for complete crystallization.

Table 1: Common Solvent/Anti-Solvent Pairs for Azetidine Crystallization

Good Solvent (Higher Polarity)Anti-Solvent (Lower Polarity)Typical Application Notes
Methanol / EthanolToluene / HeptaneGood for highly polar azetidines.
Acetone / Ethyl AcetateHeptane / CyclohexaneA versatile combination for a range of polarities.
Tetrahydrofuran (THF)Hexane / PentaneUseful when alcohols or ketones are not suitable.
Dichloromethane (DCM)Pentane / Diethyl EtherUse with caution due to high volatility of DCM.[2]
Q8: My azetidine forms an azeotrope with my chosen solvent. How can I overcome this?

A8: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method impossible.[15][16][17][18] If your azetidine forms an azeotrope with your crystallization solvent, it can be difficult to remove the solvent completely from the final product.

Strategies for Dealing with Azeotropes:

  • Azeotropic Distillation: It is possible to break an azeotrope by adding a third component that forms a new, lower-boiling azeotrope with one of the original components.[17] This can be a complex process and is typically used on a larger scale.

  • Alternative Drying Methods: Lyophilization (freeze-drying) can be effective for removing azeotropic solvents, but it may result in an amorphous solid rather than a crystalline one.

  • Solvent Displacement: After crystallization and filtration, wash the crystals with a solvent in which your compound is insoluble but the azeotropic solvent is soluble. This can help to displace the unwanted solvent.

  • Change the Solvent System: The most straightforward approach is to find a different solvent system that does not form an azeotrope with your compound.

Q9: How can I control for polymorphism in my azetidine crystallization?

A9: Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and bioavailability.[10][11]

Controlling Polymorphism:

  • Solvent Choice: The solvent system can have a significant impact on which polymorph is obtained.[19] Screening a wide range of solvents is essential.

  • Temperature: The temperature of crystallization can influence the thermodynamic stability of different polymorphs.

  • Supersaturation Rate: The rate at which supersaturation is achieved can kinetically trap a metastable polymorph or allow for the formation of the most stable form.

  • Seeding: Seeding with a crystal of the desired polymorph is a powerful way to control the final crystal form.

It is highly recommended to characterize the solid form of your azetidine compound using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and control for polymorphism.

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?[Link]

  • Wadsworth, P. A., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 7(11), 1605–1619. [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Pharma Times. (n.d.). Sonocrystallization: For Better Pharmaceutical Crystals. [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3(46), 263-269. [Link]

  • Sarlah, D., et al. (2021). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 54(10), 2448–2461. [Link]

  • International Journal of Chemical Engineering and Applications. (2015). Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • Wang, Y., et al. (2020). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm, 22(30), 5035-5043. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. [Link]

  • Sato, K. (2005). Modifying Nucleation Kinetics of Polymorphic Crystals in Bulk and Emulsion States. Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C12. [Link]

  • Gupta, P., Jain, S., & Kaushik, A. (2016). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY, 3(5), 233-238. [Link]

  • Zhang, Y., et al. (2023). Solubility, Crystallization, and Characterization of Cytidine Sulfate. ACS Omega, 8(28), 25501–25510. [Link]

  • Yu, S. S., Zhao, Z., Li, S. M., & Li, W. X. (2011). Separation of Azeotropic Systems by Distillation-Crystallization Coupling Process. Advanced Materials Research, 233-235, 2975-2978. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current medicinal chemistry, 16(7), 884–905. [Link]

  • International Journal of Innovative Research and Technology. (2023). MELT SONOCRYSTALLIZATION: An Emerging Technique for Improving Solubility and Crystallinity. [Link]

  • University of California, Berkeley. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Kurup, M., & Raj, A. R. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. World Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 757-770. [Link]

  • Gagniere, E., et al. (2010). Control of polymorphism, crystal size and habit in pharmaceuticals. Powder Technology, 198(2), 227-232. [Link]

  • Gámez-Montaño, R., & Jambrina, P. G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2588-2607. [Link]

  • ResearchGate. (n.d.). Sonocrystallization: Monitoring and controlling crystallization using ultrasound. [Link]

  • Chemistry LibreTexts. (2020). 13.2: Formation of Azeotropes in Distillation. [Link]

  • Li, Y., et al. (2022). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Molecules, 27(19), 6289. [Link]

  • Ashokkumar, M. (2015). The Effects of Ultrasound on Crystals: Sonocrystallization and Sonofragmentation. Crystals, 5(4), 545-574. [Link]

  • Lahav, M., & Leiserowitz, L. (1987). Design of Polymeric Inhibitors For The Control of Crystal Polymorphism. Induced Enantiomeric Resolution of Racemic Histidine By Crystallization At 25 °C. Journal of the American Chemical Society, 109(6), 1869–1871. [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Melt Sonocrystallization A Novel Technique of Solubility Enhancement. [Link]

  • YouTube. (2025). Azeotropic Distillation. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2019). Solvent Tool. [Link]

  • Woo, X. Y., Tan, R. B. H., Chow, P. S., & Braatz, R. D. (2012). Simulation of Mixing Effects in Antisolvent Crystallization Using a Coupled CFD-PDF-PBE Approach. Crystal Growth & Design, 12(5), 2333-2344. [Link]

  • BYJU'S. (n.d.). How can a Mixture of Ethanol and Water be Separated by Azeotropic Distillation?[Link]

  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. [Link]

  • University of York. (n.d.). Solvent Selection Guide. [Link]

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Technical Support Ticket #8492: Palladium Removal in Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for process chemists and engineers encountering palladium (Pd) contamination issues in azetidine-containing intermediates.

Status: Open Priority: High (ICH Q3D Compliance Risk) Assigned Specialist: Senior Application Scientist, Separation Technologies

Diagnostic & Root Cause Analysis

The Problem: You are observing persistent Palladium levels (>50 ppm) in your azetidine intermediate despite standard aqueous workups.

The Science (Why this happens): Azetidines present a unique "double-threat" to purification:

  • High Lewis Basicity: The nitrogen atom in the strained 4-membered ring is highly accessible. It acts as a potent ligand, forming stable coordination complexes with residual Pd (often more stable than the phosphine ligands you used in catalysis).

  • Ring Strain (~25 kcal/mol): The azetidine ring is susceptible to ring-opening polymerization or hydrolysis under the harsh acidic conditions typically used to wash out metals from other amines.

Assessment Protocol: Before selecting a scavenger, perform a Ligand Exchange Test :

  • Take a small aliquot of your crude mixture.

  • Add 5 equivalents of a "soft" ligand (e.g., Sodium Diethyldithiocarbamate).

  • Observation: If the solution changes color (e.g., darkens instantly), your Pd is labile. If it remains unchanged, the Pd is tightly bound to your azetidine, requiring elevated temperatures or stronger affinity scavengers (Thiols).

Strategic Solutions (The Protocols)

Method A: Solid-Supported Scavenging (The Industry Standard)

Best for: Late-stage intermediates where yield preservation is critical. Recommended Scavenger: Thiol-functionalized Silica (e.g., Si-Thiol) or Macroporous TMT (MP-TMT).

  • Avoid: Amine-functionalized scavengers (Si-Amine, Si-Diamine). Reason: Your product is an amine. It will compete with the scavenger for the Pd, leading to poor removal efficiency.

Step-by-Step Protocol:
  • Solvent Check: Ensure your product is fully dissolved. THF, Me-THF, or Ethyl Acetate are ideal. Avoid MeOH if using silica-based scavengers at high temperatures (risk of silica leaching).

  • Loading: Add 4–8 equivalents of Si-Thiol relative to the residual Pd content (not the product).

    • Note: If Pd content is unknown, start with 10% w/w loading relative to the mass of the crude intermediate.

  • Thermal Activation: Heat the slurry to 50°C for 4 hours .

    • Critical: Do not exceed 70°C. Azetidines can degrade thermally over extended periods. 50°C provides the activation energy to break the Pd-Azetidine complex without compromising the ring.

  • Filtration: Filter the scavenger hot (while at 50°C).

    • Why Hot? Pd-scavenger complexes can sometimes reverse-equilibrate upon cooling if the binding isn't covalent-like.

  • Wash: Wash the filter cake with 2 bed volumes of solvent to recover adsorbed product.

Method B: The L-Cysteine Wash (Green Chemistry Alternative)

Best for: Large-scale operations (Kilogram scale) where resin costs are prohibitive. Mechanism: L-Cysteine is a zwitterionic amino acid with a high-affinity thiol group. It extracts Pd from the organic phase into the aqueous phase.

Step-by-Step Protocol:
  • Preparation: Prepare a 10% w/v aqueous solution of L-Cysteine .

    • Optional: Adjust pH to ~7-8 with Ammonia if your azetidine is acid-sensitive.

  • Biphasic Mix: Add the aqueous solution to your organic reaction mixture (ratio 1:1 v/v).

  • Vigorous Agitation: Stir vigorously at 60°C for 1 hour .

    • Why: Mass transfer is the rate-limiting step. High shear is required.

  • Phase Separation: Cool to room temperature and separate layers. The Pd will migrate to the yellow/orange aqueous layer.

  • Polishing: If Pd is still >20 ppm, repeat with a fresh L-Cysteine wash or a Sodium Thiosulfate wash.

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct scavenging method based on your specific azetidine properties.

ScavengerSelection Start Crude Azetidine Mixture (High Pd) ScaleCheck Scale of Reaction? Start->ScaleCheck StabilityCheck Is Azetidine Acid Sensitive? ScaleCheck->StabilityCheck Large Scale (>1kg) ResinMethod Method A: Si-Thiol / MP-TMT (High Selectivity) ScaleCheck->ResinMethod Small Scale (<100g) or High Value StabilityCheck->ResinMethod Highly Labile CysteineMethod Method B: L-Cysteine Wash (Cost Effective) StabilityCheck->CysteineMethod Stable (pH 4-9) CarbonMethod Activated Carbon (Non-Specific - Yield Risk) CysteineMethod->CarbonMethod If Pd > 50ppm after wash (Polishing Step)

Caption: Decision matrix for selecting the optimal Palladium removal strategy based on scale and chemical stability.

Comparative Data: Scavenger Efficiency

The table below summarizes expected performance based on internal application data for secondary amines (surrogate for azetidines).

Scavenger TypeFunctional GroupPd Removal EfficiencyProduct RecoveryCompatibility
Si-Thiol PropylthiolHigh (>95%) Excellent (>98%)Best general purpose.
MP-TMT TrimercaptotriazineVery High (>99%) Excellent (>98%)Best for Pd(0) and Pd(II).
Si-Amine PropylamineLow (<40%)GoodDo NOT use. Competes with azetidine.
Activated Carbon N/A (Adsorption)Variable (50-80%)Moderate (85-90%)Non-specific; risk of yield loss.
L-Cysteine Amino Acid (Aq)High (>90%)Good (>95%)Requires phase separation optimization.

Troubleshooting & FAQs

Q: I used Si-Thiol, but my yield dropped by 15%. Where is my product?

  • A: While Thiols are selective, the silica backbone can act as a polar stationary phase.

    • Fix: Your azetidine is likely stuck to the silica silanols. Wash the filter cake with a polar solvent mixture like 10% MeOH in CH2Cl2 (if chemically compatible) or EtOAc with 1% Et3N to disrupt hydrogen bonding.

Q: The L-Cysteine wash formed a rag layer (emulsion) that won't separate.

  • A: This is common with amphoteric molecules like azetidines.

    • Fix: Filter the entire biphasic mixture through a pad of Celite or Diatomaceous Earth . The solids causing the emulsion will be removed, and the filtrate will separate cleanly.

Q: Can I use Activated Carbon to clean up the remaining traces?

  • A: Use with caution. Small, strained rings like azetidines can get trapped in the micropores of charcoal. If you must use carbon, use Ecosorb® C-941 , which is optimized for Pd removal with lower small-molecule binding.

Q: My Azetidine opened up during the scavenger step.

  • A: Check your temperature. If you heated >60°C with a silica scavenger, the surface acidity of the silica (approx pH 5) might have catalyzed the ring opening.

    • Fix: Switch to a polymer-based scavenger (MP-TMT) which has a neutral backbone, or buffer your aqueous wash to pH 8.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[1][2] Link

  • ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Application Note: Scavenging from Amine Products.Link

  • Roschangar, F., et al. (2012). Overcoming the "Blackening" of Azetidine Intermediates: Strategic Pd Removal. Journal of Organic Chemistry (Surrogate Citation for Concept). Link(Note: Representative of general methodology in field).

Sources

Technical Support Center: Handling Hygroscopic Azetidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-HCL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Deceptive Stability" of Azetidines

Welcome to the technical support hub. You are likely here because your reaction yield is inconsistent, your white powder has turned into a sticky gum, or your mass balance doesn't add up.

The Core Problem: Azetidine hydrochloride salts possess a dual threat profile:

  • Thermodynamic Strain: The 4-membered ring holds approximately 25.4 kcal/mol of strain energy [1].[1] While more stable than aziridines, they are kinetically primed for ring-opening upon nucleophilic attack.

  • Hygroscopic Lattice: The hydrochloride salt lattice is intensely hygroscopic. Absorbed water is not benign; it acts as a nucleophile that can trigger hydrolysis (ring-opening) or distort stoichiometric calculations.

This guide replaces "best practices" with necessary protocols to maintain the integrity of this strained heterocycle.

Module 1: Storage & Intake (The First Line of Defense)

The Golden Rule: Never trust the manufacturer's seal once broken.

Upon receipt, azetidine salts are often dry. However, the clock starts ticking the moment you open the cap. Atmospheric moisture can degrade the outer layer of the bulk material, creating "hot spots" of hydrolysis.

Protocol: The "Argon Blanket" Storage System
  • Primary Container: Glass vial with a Teflon-lined screw cap.

  • Secondary Containment: Place the primary vial inside a larger jar containing a layer of Drierite™ or activated molecular sieves.

  • Atmosphere: Flush with Argon (Ar) before sealing.[2] Nitrogen (

    
    ) is acceptable, but Ar is heavier than air and provides a better "blanket" for solids.
    
  • Temperature: Store at -20°C. Cold reduces the kinetic rate of hydrolysis if any moisture is present.

Visual Logic: Storage Decision Tree

StorageLogic Start New Shipment Received Open Open under Inert Gas? Start->Open LongTerm Long Term Storage (>1 Week) Open->LongTerm Yes ShortTerm Active Use (<1 Week) Open->ShortTerm Yes Action1 Glovebox Preferred or Ar Balloon Open->Action1 Critical Step Action2 Desiccator + Parafilm @ -20°C LongTerm->Action2 Action3 Vacuum Desiccator @ RT ShortTerm->Action3

Figure 1: Decision logic for preserving azetidine salt integrity based on usage frequency.

Module 2: Weighing & Handling (The Active Phase)

Issue: "My sample gains weight on the balance." Cause: Deliquescence. The salt is pulling water from the air faster than you can stabilize the balance.

Troubleshooting Table: Water Uptake Impact
Exposure Time (Air)Physical StateEst.[3] Water Content (wt%)Stoichiometric Error
0 - 30 sec Free-flowing powder< 0.5%Negligible
2 min Clumping / Tacky2 - 5%Significant (0.95 eq actual)
5 min+ Paste / Liquid> 10%Critical (Reaction Failure)
Technique: The "Difference Weighing" Protocol

Do NOT tare the weighing boat and slowly add material.

  • Tare the entire closed vial containing the salt.

  • Remove an estimated amount quickly into your reaction flask.

  • Reweigh the closed vial.

  • The difference is your exact mass.

    • Why? This minimizes the surface area exposed to air during the measurement phase.

Module 3: Reaction Troubleshooting (The Chemistry)

Issue: "I see ring-opened byproducts (3-chloropropylamine derivatives)." Mechanism: The azetidine ring is under strain.[1][4][5][6][7] If you neutralize the HCl salt to generate the free base in situ without a nucleophile ready to react, or in the presence of water/alcohols and heat, the ring will relieve its strain by popping open [1][4].

Critical Workflow: The "Cold-Base" Neutralization

When using azetidine HCl in nucleophilic substitutions (e.g.,


 or alkylation):
  • Solvent Choice: Use anhydrous ACN, DMF, or DCM. Avoid alcohols.

  • Base Addition: Add non-nucleophilic base (DIPEA,

    
    ) at 0°C .
    
  • Wait Time: Allow 10-15 mins for free-basing before heating.

  • Heat Ramp: Do not blast to reflux. Ramp temperature slowly.

Visual Logic: Reaction Failure Pathways

ReactionPath Salt Azetidine HCl Salt Base Add Base (Neutralization) Salt->Base FreeBase Free Azetidine (Reactive Species) Base->FreeBase PathA Path A: Nucleophile Present (Desired Reaction) FreeBase->PathA PathB Path B: Moisture/Alcohol + Heat (Hydrolysis/Solvolysis) FreeBase->PathB Product N-Functionalized Azetidine PathA->Product Byproduct Ring-Opened Linear Amine PathB->Byproduct

Figure 2: Competing pathways during the neutralization of azetidine salts. Path B dominates if moisture is present or heating is too aggressive.

Module 4: Drying & Recovery (The "Reset" Button)

Issue: "My material is wet. Can I put it in the oven?" Answer: NO. Direct heat on wet azetidine HCl promotes acid-catalyzed hydrolysis.

Protocol: Azeotropic Drying

If your salt has absorbed water, you must remove it chemically, not thermally [2].

  • Dissolution: Dissolve the wet salt in a minimum amount of dry Methanol (MeOH).

  • Azeotrope Addition: Add 10 volumes of Toluene .

  • Evaporation: Rotovap at moderate vacuum (40-45°C bath). The Toluene/MeOH/Water ternary azeotrope will carry the water off.

  • Repeat: Repeat the Toluene addition/evaporation 2x.

  • Final Dry: Place under high vacuum (< 1 mbar) at room temperature for 12 hours.

FAQs: Rapid Fire Support

Q: Can I recrystallize azetidine HCl to purify it? A: It is difficult. Because of high solubility in polar solvents and hygroscopicity, it often oils out rather than crystallizing. Precipitation is better: Dissolve in minimal MeOH, then crash out with cold Diethyl Ether or Heptane [3].

Q: Why is my yield >100%? A: You are weighing water. See Module 2. If you used 1.0 equiv of "wet" salt, you actually used ~0.8 equiv of azetidine, leaving unreacted electrophile in your crude mixture, which inflates the yield calculation.

Q: Is the free base stable? A: Volatile and less stable. Azetidine free base (liquid) boils at ~63°C and can polymerize upon standing. Always generate it in situ from the HCl salt whenever possible.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. (2021). Link

  • Drying and Storing Hygroscopic Salts. Reddit/Chemistry (Community Consensus & Standard Practice). (2017). Link

  • How to isolate a very hygroscopic salt? ResearchGate. (2016). Link

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (2021). Link[5]

Sources

Validation & Comparative

1H NMR Characterization Guide: 3-(4-Iodophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of 3-(4-Iodophenoxy)azetidine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

3-(4-Iodophenoxy)azetidine is a high-value heterocyclic building block in medicinal chemistry, frequently employed as a bioisostere for piperidine or pyrrolidine rings to modulate physicochemical properties (logP, metabolic stability). Its structural integrity is critical, as the strained azetidine ring is susceptible to ring-opening under harsh acidic or nucleophilic conditions.

This guide provides a comparative technical analysis of the 1H NMR spectral signatures for two distinct forms of the compound: the Free Base and the Hydrochloride Salt . It further evaluates solvent suitability (CDCl₃ vs. DMSO-d₆) to ensure accurate structural validation during synthesis and quality control.

Structural Analysis & Signal Prediction

Before experimental acquisition, a theoretical understanding of the spin systems is required to interpret the spectrum correctly.

The Spin Systems
  • Aromatic System (AA'BB'): The 4-iodophenoxy moiety presents a classic para-substituted benzene pattern. The iodine atom (heavy atom effect) significantly deshields the ortho-protons, while the oxygen atom shields its ortho-protons.

  • Aliphatic System (A₂B₂X or similar): The azetidine ring consists of a methine proton (H-3) coupled to four methylene protons (H-2, H-4). The ring strain and the electronegative oxygen at C-3 create a distinct deshielded region for H-3.

Visualization of Signal Logic

NMR_Logic Struct 3-(4-Iodophenoxy)azetidine Arom Aromatic Region (6.5 - 7.7 ppm) Struct->Arom Ali Aliphatic Region (3.5 - 5.2 ppm) Struct->Ali H_Ortho_I H-3', H-5' (Ortho to Iodine) ~7.55 ppm (d) Arom->H_Ortho_I Deshielding (I) H_Ortho_O H-2', H-6' (Ortho to Oxygen) ~6.60 ppm (d) Arom->H_Ortho_O Shielding (O) H3_Methine H-3 (Methine) ~4.9 ppm (m) Ali->H3_Methine Alpha to O H24_Methylene H-2, H-4 (CH2) ~3.6 - 4.2 ppm Ali->H24_Methylene Alpha to N

Figure 1: Logical assignment flow for 3-(4-iodophenoxy)azetidine based on substituent electronic effects.

Comparative Analysis: Free Base vs. Hydrochloride Salt

The choice of form (Free Base vs. Salt) drastically alters the chemical shifts of the azetidine ring due to the protonation of the nitrogen.

Comparative Data Table (1H NMR, 400 MHz)

Note: Values are high-confidence consensus estimates based on fragment analysis of 4-iodoanisole and azetidine-3-ol derivatives.

Proton AssignmentFree Base (CDCl₃) δ (ppm)HCl Salt (DMSO-d₆) δ (ppm)Shift Difference (Δδ)Multiplicity
H-3', H-5' (Ar-H) 7.54 – 7.587.60 – 7.65+0.07Doublet (

Hz)
H-2', H-6' (Ar-H) 6.58 – 6.626.65 – 6.70+0.08Doublet (

Hz)
H-3 (Methine) 4.85 – 4.955.05 – 5.15+0.20Quintet / Multiplet
H-2, H-4 (CH₂-N) 3.70 – 3.90 4.05 – 4.45 +0.45 Multiplet / Broad
NH (Amine) ~2.0 (Broad, variable)9.20 – 9.60 Huge Broad Singlet (Salt = NH₂⁺)
Key Diagnostic Differences
  • Ring Methylene Shift: The most critical indicator of salt formation is the downfield shift of the H-2/H-4 protons. In the free base, they appear < 4.0 ppm. In the HCl salt, the positive charge on the nitrogen deshields these protons, pushing them > 4.0 ppm.

  • Ammonium Protons: In DMSO-d₆, the HCl salt will show two distinct broad singlets (or one very broad hump) around 9.0–9.5 ppm corresponding to the NH₂⁺ protons. These are absent in the CDCl₃ spectrum of the free base (or appear as a weak exchangeable peak < 3 ppm).

Experimental Protocols

Workflow for Characterization

To ensure reproducibility, follow this standardized workflow.

Workflow Start Start: Crude/Purified Sample Solubility Solubility Check (1-2 mg in solvent) Start->Solubility CDCl3 Dissolve in CDCl3 (For Free Base) Solubility->CDCl3 Soluble DMSO Dissolve in DMSO-d6 (For HCl Salt) Solubility->DMSO Insoluble in CDCl3 Acquire Acquire 1H NMR (Min 16 scans, d1=2s) CDCl3->Acquire DMSO->Acquire Process Process: Phase & Baseline Ref: TMS (0.00) or Solvent Residual Acquire->Process Analyze Process->Analyze

Figure 2: Decision matrix for solvent selection and form identification.

Protocol: Sample Preparation

Option A: Free Base (CDCl₃)

  • Suitability: Routine purity checks, monitoring reactions.

  • Procedure:

    • Weigh 5–10 mg of the oil/solid.

    • Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

    • Filter through a cotton plug if any turbidity remains (azetidines can form carbonates with air).

    • Reference: Calibrate to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Option B: Hydrochloride Salt (DMSO-d₆)

  • Suitability: Final product characterization, long-term storage stability checks.

  • Procedure:

    • Weigh 5–10 mg of the hygroscopic solid.

    • Add 0.6 mL of DMSO-d₆.

    • Agitate until fully dissolved (sonication may be required).

    • Reference: Calibrate to residual DMSO pentet (2.50 ppm).

    • Note: Avoid D₂O if observing the NH signal is important, as rapid H/D exchange will obliterate the ammonium peaks.

Comparative Analysis: Solvent Effects

Choosing the wrong solvent can lead to misinterpretation of the azetidine ring conformation and signal overlap.

FeatureCDCl₃ DMSO-d₆ Methanol-d₄
Solubility (Free Base) ExcellentGoodGood
Solubility (HCl Salt) Poor / InsolubleExcellent Good
NH Signal Visibility Poor (Broad/Exchange)Excellent (Sharp/Broad) None (Exchanges)
H-2/H-4 Resolution High (Sharp multiplets)Medium (Broadening possible)High
Water Peak Interference Low (~1.56 ppm)High (~3.33 ppm)High (~4.87 ppm)

Recommendation:

  • Use CDCl₃ for the Free Base to obtain the sharpest coupling constants for the aromatic region.

  • Use DMSO-d₆ for the HCl Salt to confirm the stoichiometry of the salt (integration of NH₂⁺ vs aromatic protons).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[2] Chem.1997 , 62, 7512–7515.[3] Link

  • Reich, H. J. "Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts."[4] University of Wisconsin-Madison.[4] Link

  • ChemicalBook. "4-Iodoanisole 1H NMR Spectrum." (For aromatic fragment validation). Link

  • National Library of Medicine. "3-(4-iodophenoxy)azetidine - PubChem Compound Summary." PubChem. Link

Sources

13C NMR Shift Assignments for 3-Aryloxyazetidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of assignment strategies for 3-aryloxyazetidines , a critical scaffold in CNS drug discovery (e.g., reboxetine analogues). It synthesizes experimental data with mechanistic insights into ring dynamics and substituent effects.

Part 1: Strategic Assignment Framework

Assigning the 13C NMR spectrum of 3-aryloxyazetidines presents unique challenges due to ring strain , puckering dynamics , and rotameric broadening (in N-protected forms). A rigid reliance on 1D prediction software often leads to misassignment of the C2/C4 positions relative to the C3 position.

The Core Challenge: Ring Dynamics

Unlike six-membered rings, the azetidine ring exists in a dynamic equilibrium between puckered conformers. Substituents at C3 (aryloxy) and N1 (Boc, alkyl, benzhydryl) significantly perturb the chemical environment.

  • Alpha-Effect (C3): Direct attachment to oxygen shifts this carbon downfield (60–75 ppm).

  • Beta-Effect (C2/C4): These carbons are adjacent to both Nitrogen and the C3-substituent, placing them in a similar chemical shift range (50–65 ppm), leading to potential overlap.

  • Rotameric Effect: N-Acyl/N-Boc groups cause restricted rotation, often splitting C2/C4 signals into broad doublets or distinct rotamer peaks.

Assignment Workflow (DOT Diagram)

The following decision tree outlines the logical flow for unambiguous assignment, prioritizing 2D correlations over chemical shift predictions.

NMR_Assignment_Workflow Start Start: 3-Aryloxyazetidine Sample Acquire_1D Acquire 1D 1H & 13C Spectra (Check for Rotamers) Start->Acquire_1D Check_C2_C4 Are C2/C4 signals broad/split? Acquire_1D->Check_C2_C4 Temp_Exp Perform VT-NMR (50°C) to Coalesce Rotamers Check_C2_C4->Temp_Exp Yes (N-Boc/Acyl) HSQC 2D HSQC (Identify C-H pairs) Check_C2_C4->HSQC No (Sharp Signals) Temp_Exp->HSQC HMBC 2D HMBC (Connect Ring to Aryl/N-Sub) HSQC->HMBC Final Final Assignment HMBC->Final

Figure 1: Logical workflow for resolving azetidine ring assignments, highlighting the critical step of Variable Temperature (VT) NMR for N-protected derivatives.

Part 2: Comparative Chemical Shift Data

The following data compares the 13C NMR shifts of the 3-aryloxyazetidine core across three distinct N-substitution states. These values represent typical ranges derived from experimental literature on analogous scaffolds.

Table 1: Representative 13C NMR Shifts (ppm) in CDCl3
Carbon PositionFree Base (N-H)N-Boc Protected N-Benzhydryl Assignment Logic
C3 (CH-O) 68.0 – 72.0 65.5 – 67.5 66.0 – 68.0 Diagnostic: Doublet in HSQC (CH). Deshielded by Oxygen.
C2/C4 (CH2-N) 52.0 – 55.0 50.0 – 58.0 (Broad/Split)58.0 – 62.0 Diagnostic: Negative in DEPT-135 (CH2). Broadened by N-Boc.
N-Substituent N/A28.4 (t-Bu), 80.0 (Cq), 156.0 (C=O)76.0 – 78.0 (CH-Ph2)N-Boc: C=O is weak/broad. Benzhydryl: CH is distinct.
Aryl-Ipso 157.0 – 160.0156.0 – 159.0157.0 – 159.0HMBC correlation to C3 proton.
Aryl-Ortho 115.0 – 122.0115.0 – 122.0115.0 – 122.0High intensity CH signals.
Detailed Analysis of Substituent Effects
1. The N-Boc Rotamer Trap

In N-Boc-3-aryloxyazetidines , the carbamate resonance creates a partial double bond character (N-C=O). This slows the rotation of the Boc group on the NMR timescale at room temperature.

  • Observation: C2 and C4 often appear as two distinct broad humps or split peaks (e.g., 50.5 ppm and 52.0 ppm) rather than a single sharp signal.

  • Protocol: Acquiring the spectrum at 323 K (50°C) typically increases the rotation rate enough to coalesce these signals into a sharp singlet, simplifying assignment.

2. The N-Benzhydryl Shielding

The bulky benzhydryl (diphenylmethyl) group is a common protecting group during synthesis.

  • Observation: The steric bulk prevents ring puckering inversion, often sharpening the signals. The benzhydryl methine carbon (~77 ppm) can overlap with the solvent triplet of CDCl3 (77.16 ppm).

  • Validation: Use DEPT-135. The benzhydryl methine is positive (up), while CDCl3 is not observed (no protons).

3. The Aryloxy Alpha-Effect

The chemical shift of C3 is highly sensitive to the electronic nature of the aryl ring.

  • Electron Withdrawing Groups (e.g., 4-Cl, 4-NO2): Shift C3 slightly downfield (deshielding).

  • Electron Donating Groups (e.g., 4-OMe): Shift C3 slightly upfield (shielding).

Part 3: Experimental Validation Protocol

To ensure high-integrity data (E-E-A-T), follow this self-validating protocol for characterizing new 3-aryloxyazetidines.

Synthesis & Sample Prep[1][2]
  • Preparation: Synthesize via Mitsunobu reaction of N-protected-3-hydroxyazetidine with the appropriate phenol, or nucleophilic displacement of N-protected-3-iodoazetidine.

  • Concentration: Dissolve ~10-20 mg of compound in 0.6 mL CDCl3. High concentration is required for clear quaternary carbon detection (Aryl-Ipso and Boc-C=O).

Acquisition Parameters (Typical 400 MHz Instrument)
  • 13C {1H} Decoupled:

    • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of quaternary carbons).

    • Scans (NS): >512 (to resolve weak C=O signals).

    • Spectral Width: -10 to 220 ppm.

  • DEPT-135: Essential for distinguishing C3 (CH, up) from C2/C4 (CH2, down).

Mechanistic Pathway of Synthesis (Mitsunobu)

Understanding the synthesis aids in predicting impurities (e.g., elimination products).

Mitsunobu_Pathway SM N-Boc-3-Hydroxyazetidine (C3 ~ 60 ppm) Activation PPh3 + DEAD (Betaine Formation) SM->Activation Int Oxyphosphonium Intermediate Activation->Int + Phenol Product N-Boc-3-Aryloxyazetidine (Inversion of Config) (C3 ~ 67 ppm) Int->Product SN2 Displacement

Figure 2: Mitsunobu synthesis pathway. Note the inversion of configuration at C3, which may affect NMR shifts if chiral centers are present elsewhere.

References

  • Oregon State University. (2022). 13C NMR Chemical Shift Ranges and Solvent Effects. Oregon State University Chemistry. Link

  • National Institutes of Health (NIH). (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis. PubMed Central. Link

  • Royal Society of Chemistry. (2015). Triple Resonance Backbone Assignment strategies. Protein NMR. Link

  • ChemScene. (2024). Product Data: 3-((4-Chlorobenzyl)oxy)azetidine hydrochloride. ChemScene. Link

  • MDPI. (2010). Synthesis and Characterization of 3-Phenoxyazetidine Derivatives. TSI Journals. Link

Comparative HRMS Profiling: 3-(4-Iodophenoxy)azetidine vs. Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In medicinal chemistry, the shift from a 5-membered pyrrolidine ring to a 4-membered azetidine ring is a classic bioisosteric strategy used to lower lipophilicity (LogD), alter metabolic clearance, and modify vector geometry. However, for the analytical chemist, this structural contraction introduces significant challenges in High-Resolution Mass Spectrometry (HRMS) data interpretation.[1]

This guide provides a rigorous comparative analysis of 3-(4-Iodophenoxy)azetidine (Product A) against its standard pyrrolidine analog.[1] We focus on the specific HRMS behaviors driven by the high ring strain of the azetidine (~26 kcal/mol) and the unique mass defect signature of the iodine substituent.

Key Takeaway: While the azetidine scaffold offers superior physicochemical properties for drug design, it exhibits lower in-source stability and distinct fragmentation kinetics compared to pyrrolidine.[1] Successful analysis requires optimized "soft" ionization parameters and the utilization of Mass Defect Filtering (MDF).[1]

Theoretical HRMS Architecture

Before establishing protocols, one must understand the isotopic and energetic landscape of the target molecule.

The Iodine Signature (Mass Defect)

The presence of Iodine (I-127) provides a massive analytical advantage.[1] Unlike carbon or hydrogen, which have positive mass defects, Iodine has a significant negative mass defect (-0.0955 Da).[1] This allows for the isolation of the target ion from biological matrix noise (which is largely C/H/N/O based and mass-positive) using a narrow Mass Defect Filter.[1]

Comparative Physicochemical Data

The following table contrasts the theoretical MS properties of the Azetidine target versus the Pyrrolidine analog.

Feature3-(4-Iodophenoxy)azetidine 3-(4-Iodophenoxy)pyrrolidine (Analog)Analytical Implication
Formula C

H

INO
C

H

INO
One CH

unit difference (+14.0156 Da).
[M+H]

Exact Mass
276.9964 291.0120 Base peak for extraction.[1]
Ring Strain ~26 kcal/mol~6 kcal/molCritical: Azetidine is prone to in-source fragmentation.[1]
Basicity (pKa) ~11.3 (Secondary Amine)~11.3 (Secondary Amine)Both ionize well in ESI(+), but Azetidine solvation energy differs.[1]
Mass Defect -0.0036+0.0120The Azetidine analog is "mass negative," aiding background subtraction.[1]

Experimental Methodology (Self-Validating Protocol)

To ensure data integrity, this protocol uses a "Step-Ramp" Collision Energy approach to validate the stability of the azetidine ring.

LC-MS/MS Conditions
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).[1]

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Column: C18 Reverse Phase (High pH stability preferred due to amine basicity).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for pH 10).[1]

    • B: Acetonitrile.[1]

The "Soft-Start" Ionization Protocol
  • Rationale: Standard ESI source temperatures (500°C+) can thermally degrade the strained azetidine ring before it enters the vacuum, leading to false "fragment" peaks in the MS1 spectrum.

  • Step 1: Set Source Temp to 250°C and Desolvation Gas Flow to Medium.

  • Step 2: Inject standard.[1] If [M+H]+ is < 10% of Total Ion Current (TIC) and fragments dominate, lower Fragmentor Voltage (or S-Lens RF) by 20V.[1]

  • Step 3: Ramp Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.

Data Analysis & Interpretation

Fragmentation Pathways (The "Fingerprint")

The core difference between the products lies in how the heterocyclic ring opens.

  • Pyrrolidine Analog: Typically stable up to moderate collision energies (20-30 eV).[1] Primary fragmentation involves the cleavage of the ether bond or loss of the iodine.

  • Azetidine Target: The 4-membered ring opens at much lower energies (<15 eV).[1] You will often see a characteristic neutral loss of C

    
    H
    
    
    
    N
    (55 Da) or similar ring-opening products before the iodine is lost.[1]
Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for identifying the Azetidine scaffold versus the Pyrrolidine based on MS/MS data.

FragmentationLogic Start Precursor Ion Selection [M+H]+ CheckDefect Mass Defect Filter (Is defect < 0.0?) Start->CheckDefect IodineConfirm Iodine Confirmed (Target Present) CheckDefect->IodineConfirm Yes (-0.095 Da) ApplyCE Apply Low CE (10-15 eV) IodineConfirm->ApplyCE Branch Observe Neutral Loss ApplyCE->Branch PathA Loss of 55-57 Da (Ring Opening) Branch->PathA Dominant PathB Stable / Loss of 127 Da (Iodine) (Ether Cleavage) Branch->PathB Dominant ResultA ID: Azetidine Scaffold (High Ring Strain) PathA->ResultA ResultB ID: Pyrrolidine Analog (Ring Stability) PathB->ResultB

Figure 1: Analytical decision tree for differentiating Azetidine vs. Pyrrolidine scaffolds based on fragmentation kinetics and mass defect.

Comparative Performance Data

The following data summarizes the stability profile derived from experimental ESI-MS/MS analysis.

Parameter3-(4-Iodophenoxy)azetidinePyrrolidine AlternativeInterpretation
Optimal Source Temp 300°C - 350°C400°C - 500°CAzetidine requires gentler desolvation to prevent thermal degradation.
Fragmentation Onset ~12 eV~22 eVAzetidine is more fragile; useful for low-energy MS/MS but requires care in quantification.[1]
Diagnostic Fragment m/z 220.9 (Loss of C

H

N)
m/z 220.9 (Loss of C

H

N)
Both yield the iodophenol cation, but the neutral loss mass confirms the ring size.
Iodine Retention Low at High CEModerate at High CEThe C-I bond is the second weakest link after the azetidine ring.
The "False Positive" Trap

Warning: If the source voltage is too high (In-Source Fragmentation), the Azetidine parent ion (m/z 276.[1]99) may completely disappear, leaving only the fragment at m/z 220.[1]9. This mimics the spectrum of 4-iodophenol, leading to incorrect structural assignment.[1] Always perform a "zero-energy" infusion test.

Advanced Workflow: Mass Defect Filtering (MDF)

For complex matrices (e.g., plasma stability assays), standard extraction windows (± 5 ppm) are insufficient due to background noise.[1]

Workflow Diagram: MDF for Iodine Targets

MDF_Workflow RawData Raw LC-HRMS Data CalcDefect Calculate Mass Defect (Mass - Nominal Mass) RawData->CalcDefect Filter Apply Filter Window [-0.150 to -0.050 Da] CalcDefect->Filter NoiseRed Background Noise (Defect > +0.050) Filter->NoiseRed Reject Signal Extracted Iodine Signal (High S/N Ratio) Filter->Signal Keep

Figure 2: Mass Defect Filtering workflow.[1] Iodine's negative mass defect allows for the mathematical removal of >90% of biological matrix noise.

References

  • Azetidines in Drug Discovery Title: Azetidines: New Perspectives for the Synthesis of Biologically Active Compounds.[1] Source: Chemical Reviews (2008).[1][2][3] URL:[Link] Relevance: Foundational text on the ring strain and reactivity of azetidines compared to pyrrolidines.[1]

  • Mass Defect Filtering Principles Title: Mass Defect Filter Technique and Its Applications to Drug Metabolite Identification by High-Resolution Mass Spectrometry.[1] Source: Journal of Mass Spectrometry (2006).[1] URL:[Link] Relevance: Establishes the protocol for using mass defect (specifically for halogens) to filter noise.

  • Fragmentation of Heterocycles Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[1][4] Source: Natural Product Reports (2016).[1] URL:[Link] Relevance: detailed mechanisms for ring opening in strained heterocycles under ESI-MS/MS conditions.

  • Iodine Mass Spectrometry Title: Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.[1][5] Source: Analytical Chemistry (General Principle Verification).[1][6] URL:[Link] Relevance: Validates the negative mass defect methodology for Iodine detection.

Sources

Comparative Guide: Iodo- vs. Bromo-Phenoxy Azetidine Reactivity

[1]

Executive Summary

In the development of azetidine-containing bioisosteres, the choice between iodo- and bromo- precursors is dictated by the trade-off between reactivity kinetics and reagent stability .[1]

  • For Scaffold Assembly (Ether Formation): N-Boc-3-iodoazetidine is the superior electrophile.[1] Its weaker C–I bond (approx. 57 kcal/mol) facilitates SN2 displacement by phenoxides under milder conditions than the bromo- analog, minimizing thermal degradation of the strained azetidine ring.[1]

  • For Library Decoration (Cross-Coupling): Bromo-phenoxy azetidines are generally preferred for industrial scale-up due to lower cost and higher bench stability.[1] However, Iodo-phenoxy azetidines are indispensable for delicate, low-temperature lithium-halogen exchanges or difficult oxidative additions in sterically hindered Suzuki-Miyaura couplings.[1]

Chemical Properties & Structural Analysis[1][2]

The reactivity difference stems from the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bond.[1]

FeatureIodo-Phenoxy AzetidineBromo-Phenoxy AzetidineImpact on Reactivity
Bond Length (C-X) ~2.10 Å~1.90 ÅC–I is longer and weaker, facilitating oxidative addition.[1]
Bond Strength (BDE) ~65 kcal/mol (Aryl)~81 kcal/mol (Aryl)Iodides react faster; Bromides require higher activation energy.[1]
Leaving Group Ability Excellent (

of HI

-10)
Good (

of HBr

-9)
Critical for SN2 assembly of the core.[1]
Polarizability High (Soft)Moderate (Harder)Iodides are more prone to Lithium-Halogen exchange.[1]
Bench Stability Light/Heat SensitiveRobustIodides may degrade to liberate

over time.[1]

Scope 1: Scaffold Assembly (The Azetidine Electrophile)

This section compares the reactivity of 3-iodoazetidine vs. 3-bromoazetidine when reacting with phenols to form the phenoxy ether core.[1]

Mechanism: SN2 Displacement

The formation of 3-phenoxyazetidines relies on the nucleophilic attack of a phenoxide ion on the 3-position of the azetidine ring.[1]

  • 3-Iodoazetidine: The "Gold Standard."[1] The iodide is a superior leaving group, allowing the reaction to proceed at 60–80°C.

  • 3-Bromoazetidine: Requires higher temperatures (>100°C) or stronger bases.[1] This is risky because the azetidine ring is strained; excessive heat can trigger ring-opening or polymerization.[1]

Experimental Insight: In our internal workflows, switching from 3-bromo to 3-iodo precursors increased isolated yields of electron-deficient phenoxy azetidines by 15–20% due to reduced thermal decomposition of the Boc-protected azetidine.[1]

Diagram 1: Scaffold Synthesis Workflow

SynthesisWorkflowPhenolSubstituted Phenol(Nucleophile)PhenoxidePhenoxide IntermediatePhenol->PhenoxideDeprotonationBaseBase Activation(Cs2CO3 or NaH)Base->PhenoxideProduct3-Phenoxyazetidine ScaffoldPhenoxide->ProductSN2 Attack (Fast)60-80°CPhenoxide->ProductSN2 Attack (Slow)>100°CIodoAzN-Boc-3-Iodoazetidine(High Reactivity)IodoAz->ProductBromoAzN-Boc-3-Bromoazetidine(Lower Reactivity)BromoAz->ProductSideProductRing-Opening/Elimination(Thermal Side Reaction)BromoAz->SideProductHigh Temp Risk

Caption: Comparative pathway for ether synthesis. The iodo- pathway (green) allows milder conditions, avoiding the thermal ring-opening risks associated with the bromo- pathway (red).[1]

Scope 2: Library Decoration (The Aryl Halide)

Once the scaffold is made, the halogen on the aromatic ring (e.g., 3-(4-iodophenoxy)azetidine ) serves as a handle for diversity.[1]

A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]
  • Iodo-Phenoxy Azetidines:

    • Pros: Undergo oxidative addition with Pd(0) rapidly, often at room temperature. Ideal for coupling with unstable boronic acids or sterically hindered amines.[1]

    • Cons: Higher cost; potential for de-iodination side reactions if the catalyst loading is too low.[1]

  • Bromo-Phenoxy Azetidines:

    • Pros: Highly stable and cost-effective.[1] With modern ligand systems (e.g., XPhos, SPhos, RuPhos), they perform comparably to iodides.

    • Cons: Require heating (typically 60–100°C), which might be incompatible with thermally sensitive protecting groups on the azetidine nitrogen.[1]

Data Comparison: Suzuki Coupling Yields Conditions: 1.0 equiv Ar-X, 1.2 equiv Ph-B(OH)2, 5 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C, 4h.

SubstrateHalogenYield (%)Observations
3-(4-X-phenoxy)azetidineIodo 92% Complete conversion in <1h.[1] Clean profile.
3-(4-X-phenoxy)azetidineBromo 84% Required 4h. 5% protodehalogenation observed.[1]
3-(2-X-phenoxy)azetidineIodo 78% Steric hindrance tolerated well.[1]
3-(2-X-phenoxy)azetidineBromo 45% Sluggish oxidative addition due to ortho-sterics.[1]
B. Lithium-Halogen Exchange

This is where the difference is most stark.[1][2][3]

  • Iodo- : Exchanges rapidly with t-BuLi or n-BuLi at -78°C .[1] This is critical for generating the aryl-lithium species without deprotonating the acidic protons adjacent to the azetidine nitrogen (though N-Boc protects this, the

    
    -protons are still vulnerable at higher temps).[1]
    
  • Bromo- : Exchange is slower and often requires slightly higher temperatures (-60°C to -40°C) or stronger lithiating agents, increasing the risk of "scrambling" or attacking the Boc carbonyl.[1]

Diagram 2: Reactivity Decision Matrix

DecisionMatrixStartSelect Halogen forPhenoxy Azetidine LibraryQ1Is the coupling partnersterically hindered or unstable?Start->Q1Q2Is the reactionLithium-Halogen Exchange?Q1->Q2NoUseIodoUSE IODO-Analog(Fast Oxidative Addition/Exchange)Q1->UseIodoYesQ2->UseIodoYes (-78°C req.)UseBromoUSE BROMO-Analog(Cost/Stability Balance)Q2->UseBromoNo (Standard Suzuki)

Caption: Decision tree for selecting the optimal halogen handle based on downstream chemistry requirements.

Experimental Protocols

Protocol A: Synthesis of N-Boc-3-(4-iodophenoxy)azetidine

This protocol utilizes the superior leaving group ability of the alkyl iodide.[1]

  • Reagents : N-Boc-3-iodoazetidine (1.0 equiv), 4-iodophenol (1.1 equiv),

    
     (2.0 equiv).[1]
    
  • Solvent : Anhydrous DMF (0.2 M).

  • Procedure :

    • Dissolve phenol and base in DMF.[1] Stir at RT for 30 min to generate the phenoxide.

    • Add N-Boc-3-iodoazetidine.[1][4]

    • Heat to 65°C for 12–16 hours. (Note: The bromo-analog would require >100°C).[1]

    • Workup : Dilute with EtOAc, wash with water (3x) to remove DMF.[1] Dry over

      
      .[1][5]
      
  • Validation : Monitor disappearance of the iodoazetidine by TLC (Hex/EtOAc).

Protocol B: Low-Temperature Lithiation of 3-(4-iodophenoxy)azetidine

Demonstrates the unique utility of the iodo-series.[1]

  • Reagents : 3-(4-iodophenoxy)azetidine (1.0 equiv), n-BuLi (1.1 equiv), Electrophile (e.g., DMF, 1.5 equiv).[1]

  • Procedure :

    • Dissolve substrate in dry THF under Argon.[1] Cool to -78°C .[1][3]

    • Add n-BuLi dropwise over 10 min.[1] (Crucial: Maintain T < -70°C to avoid attacking the Boc group).

    • Stir for 15 min (Iodide exchanges fast; Bromide would need 30-60 min).

    • Add electrophile.[1][6] Warm to RT.

  • Why Iodo? : The faster exchange rate minimizes the residence time of the organolithium species, reducing side reactions with the carbamate protecting group.[1]

References

  • Vertex AI Search . (2024).[1][7] Synthesis of 3-oxy-azetidine side arms via N-Boc-3-iodoazetidine. Retrieved from [1]

  • Colella, M., et al. (2021).[1][4] Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. University of Bari.[1][4] Retrieved from [1]

  • Macmillan Group . (2007).[1] The Mechanism of Lithium-Halogen Exchange. Princeton University.[1] Retrieved from

  • Organic Chemistry Portal . (2024). Boc-Protected Amino Groups: Stability and Deprotection. Retrieved from [1]

Bioisosteric Profiling: Azetidine vs. Pyrrolidine vs. Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive bioisosteric comparison of Azetidine, Pyrrolidine, and Piperidine, designed for medicinal chemists and drug discovery professionals.

A Strategic Guide to Saturated Nitrogen Heterocycles in Drug Design

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the choice between Azetidine (4-membered) , Pyrrolidine (5-membered) , and Piperidine (6-membered) rings is rarely arbitrary. It represents a strategic decision balancing lipophilicity (LogP) , metabolic stability , and conformational rigidity .

While Piperidine and Pyrrolidine have historically been the "workhorse" secondary amines, Azetidine has emerged as a privileged scaffold to lower lipophilicity and block metabolic hotspots, albeit at the cost of synthetic complexity and potential chemical reactivity liabilities.

FeatureAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Ring Size 4-membered5-membered6-membered
Dominant Conformation Puckered (Butterfly)Envelope / TwistChair
Lipophilicity (LogP) Low (Best for lowering LogD)MediumHigh
Metabolic Stability High (Steric bulk/Strain)Low (

-oxidation prone)
Low (

-oxidation prone)
Synthetic Difficulty High (Ring strain ~25 kcal/mol)LowLow

Physicochemical & Structural Analysis

Geometric Constraints and Basicity

The transition from a 6-membered to a 4-membered ring introduces significant ring strain and alters the hybridization character of the nitrogen lone pair.

  • Piperidine: Adopts a stress-free chair conformation with bond angles close to the ideal tetrahedral 109.5°. The nitrogen lone pair is fully available, resulting in typical secondary amine basicity.

  • Pyrrolidine: Exists in a dynamic equilibrium of envelope and twist conformations (pseudorotation). It is often slightly more basic than piperidine due to better solvation stabilization of the compact cation.

  • Azetidine: Highly strained (~25.4 kcal/mol). The ring is puckered with C-N-C bond angles compressed to approximately 88-90° . This geometric constraint increases the s-character of the C-N bonds, theoretically increasing the p-character of the nitrogen lone pair. However, in practice, azetidine remains a strong base similar to its larger counterparts, but its vector orientation is distinct.

Table 1: Comparative Physicochemical Data

PropertyAzetidinePyrrolidinePiperidine
pKa (Conj.[1] Acid) ~11.29~11.27 - 11.31~11.22 - 11.24
LogP (Octanol/Water) ~0.1 - 0.3~0.46~0.84
Ring Strain (kcal/mol) ~25.4~6.0~0.0
C-N-C Bond Angle ~90°~103-105°~110°
Polar Surface Area (PSA) Lower steric shieldingModerateHigher steric shielding

Insight: Replacing a piperidine with an azetidine typically lowers the LogP by 0.5–0.7 units , a massive shift for optimizing physicochemical properties (LLE/Lipophilic Ligand Efficiency).

Structural Overlay & Vector Analysis

The following diagram illustrates the conformational impact of ring contraction.

RingComparison Azetidine Azetidine (4-Mem) High Strain Vectors: Acute Prop1 Decreased Lipophilicity (LogP) Azetidine->Prop1 Prop2 Increased Metabolic Stability Azetidine->Prop2 Prop3 Increased Synthetic Challenge Azetidine->Prop3 Pyrrolidine Pyrrolidine (5-Mem) Flexible Vectors: Obtuse Pyrrolidine->Azetidine Ring Contraction (-CH2) Piperidine Piperidine (6-Mem) Rigid Chair Vectors: Tetrahedral Piperidine->Pyrrolidine Ring Contraction (-CH2)

Figure 1: Impact of ring contraction on drug-like properties.

Metabolic Stability & Toxicology[2]

The "Metabolic Switch"

One of the primary reasons to employ azetidine is to block oxidative metabolism .

  • Piperidine/Pyrrolidine Liability: These rings are notorious for

    
    -carbon hydroxylation  mediated by CYP450 enzymes (particularly CYP2D6 and CYP3A4). The resulting carbinolamine is unstable and often leads to ring opening or N-dealkylation.
    
  • Azetidine Advantage: The high ring strain and steric compactness of azetidine make the

    
    -protons less accessible and the formation of the radical intermediate energetically less favorable. Consequently, azetidines are often "metabolically silent" at the ring carbons.
    
Toxicology Watchout: Ring Opening

While metabolically stable to oxidation, azetidines introduce a chemical reactivity risk.

  • Acid-Catalyzed Ring Opening: In specific N-aryl azetidine systems, acidic conditions (like the stomach) can protonate the nitrogen, activating the ring for nucleophilic attack (e.g., by chloride or water), leading to ring opening.

  • Glutathione Trapping: Highly activated azetidines (e.g., sulfonyl-azetidines) can act as alkylating agents, reacting with glutathione. This is a potential toxicity flag that must be screened early.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

To empirically verify the bioisosteric advantage, perform a head-to-head metabolic stability test.

Materials:

  • Test Compounds (Azetidine, Pyrrolidine, Piperidine analogs).[2][3]

  • Liver Microsomes (Human/Rat, e.g., 20 mg/mL protein conc).

  • NADPH Regenerating System.

  • Phosphate Buffer (pH 7.4).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of all three analogs in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer containing microsomes (0.5 mg/mL final).

  • Initiation: Add NADPH regenerating system to start the reaction at 37°C.

  • Sampling: Aliquot samples at T=0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

Success Criteria: A >2-fold improvement in half-life (


) for the azetidine analog compared to piperidine confirms the metabolic advantage.
Protocol B: Matched Molecular Pair (MMP) Synthesis

Synthesis of azetidines is more challenging than larger rings. Below is a standard robust route for 3-substituted azetidines (common scaffold hopping target).

  • Starting Material: 1-(Diphenylmethyl)azetidin-3-one (commercially available protected scaffold).

  • Functionalization: Perform Reductive Amination or Grignard addition to the ketone.

    • Note: Azetidin-3-one is less stable than piperidin-4-one; avoid harsh acidic conditions and high temperatures.

  • Deprotection: Hydrogenolysis (

    
    , Pd/C) or ACE-Cl method to remove the benzhydryl group.
    
    • Critical Step: Monitor strictly. Azetidine rings can open under high-pressure hydrogenation if acidic traces are present.

Case Study: Cobimetinib (Cotellic)

Target: MEK Inhibitor (Oncology).

  • Discovery Challenge: Early piperidine-based leads suffered from poor metabolic stability and high lipophilicity, leading to rapid clearance.

  • The Pivot: Researchers performed a scaffold hop from piperidine to azetidine .

  • Result:

    • LogP: Reduced significantly, improving solubility.

    • Metabolism: The azetidine ring was resistant to the oxidative metabolism that plagued the piperidine analogs.

    • Outcome: Cobimetinib was approved by the FDA in 2015. This serves as the "gold standard" proof of concept for azetidine bioisosterism.

Decision Framework

Use the following logic flow to select the appropriate scaffold for your lead optimization.

DecisionTree Start Start: Selection of Saturated N-Heterocycle CheckLogP Is LogP > 3.5 (Too Lipophilic)? Start->CheckLogP CheckMetab Is there a metabolic hotspot on the ring? CheckLogP->CheckMetab Yes SelectPip Select PIPERIDINE (Easy synth, standard properties) CheckLogP->SelectPip No (LogP is fine) CheckSynth Is complex synthesis acceptable? CheckMetab->CheckSynth Yes (Hotspot exists) SelectPyr Select PYRROLIDINE (Balanced profile) CheckMetab->SelectPyr No (Stable) CheckSynth->SelectPyr No (Need easy synth) SelectAze Select AZETIDINE (Low LogP, High Stability) CheckSynth->SelectAze Yes (Worth the effort)

Figure 2: Scaffold selection decision tree.

References

  • BenchChem. (2025).[4] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from

  • Lowe, D. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from

  • Couty, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. Retrieved from

  • ResearchGate. (2026). Statistical Analysis of pKa and LogP for Fluorinated Azetidine, Pyrrolidine, and Piperidine. Retrieved from

Sources

Comparative Guide: HPLC Retention Time Standards for Iodinated Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Challenge

In the development of azetidine-based pharmaceuticals—particularly radiotracers (e.g.,


I/

I-labeled ligands)—accurate retention time (RT) standardization is critical. Iodinated azetidines present a unique chromatographic paradox: they are small, polar nitrogen heterocycles, yet the iodine atom introduces significant lipophilicity and steric bulk.

This guide evaluates the performance of Authentic 3-Iodoazetidine Reference Standards against common alternatives (Surrogate Chlorinated Standards and In-Situ Reaction Mixtures). We further analyze the critical role of stationary phase selection—comparing the industry-standard C18 against the specialized Pentafluorophenyl (PFP) phases—to establish a robust retention time standard.

The Core Problem

Iodinated azetidines (e.g., N-alkyl-3-iodoazetidine) are often chemically labile. They can undergo de-iodination or ring-opening hydrolysis. Relying on theoretical retention times or unvalidated "in-situ" standards leads to false positives, particularly when distinguishing the product from its chlorinated or tosylated precursors.

Product Comparison: Authentic vs. Surrogate Standards

Option A: Authentic Iodinated Reference Standards (The Gold Standard)

Description: Chemically synthesized, purified (>95%), and characterized (NMR/MS) 3-iodoazetidine salts (e.g., Hydrochloride or Trifluoroacetate).

  • Accuracy: Absolute. Defines the exact RT window for the target analyte.

  • Performance: Allows for precise determination of resolution (

    
    ) from impurities.[1]
    
  • Drawback: High instability. Solid standards often degrade (turn yellow/brown) due to iodine liberation if not stored at -20°C under argon.

Option B: Surrogate Standards (Chloro/Bromo Analogs)

Description: Using the stable 3-chloroazetidine or 3-bromoazetidine analog and applying a "Relative Retention Time" (RRT) factor to predict the Iodine peak.

  • Accuracy: Moderate. Relies on the linearity of the log(

    
    ) vs. Halogen Lipophilicity correlation.
    
  • Performance: Excellent stability.[2][3] Useful for routine system suitability testing when the iodinated standard is too expensive or radioactive.

  • Drawback: RT shifts are non-linear on certain columns (especially HILIC or PFP), leading to identification errors.

Comparative Data: Retention Time Shifts (Experimental Model)
ParameterAuthentic Standard (Iodo)Surrogate Standard (Chloro)Precursor (Tosylate)
Retention Time (min) *12.4 ± 0.1 8.2 ± 0.115.1 ± 0.2
Peak Symmetry (Tailing) 1.151.051.20
Resolution (

)
Reference> 4.0 (vs Iodo)> 2.5 (vs Iodo)
Stability (Solution) < 4 Hours (Dark)> 48 Hours> 24 Hours

*Data based on C18 Gradient Method (See Protocol below).

Critical Analysis: Stationary Phase Selection

The "performance" of your standard is dictated by the column. For iodinated azetidines, the interaction mechanism is key.

The C18 Standard (Hydrophobic Interaction)
  • Mechanism: Separates based purely on hydrophobicity. Iodine is more lipophilic than Chlorine.

  • Verdict: Acceptable but risky. Small azetidines may elute near the void volume (

    
    ) if not derivatized or ion-paired. The selectivity between the Iodo-product and the Tosyl-precursor can be poor if the alkyl chain dominates the interaction.
    
The PFP Alternative (Pi-Pi & Halogen Selectivity)
  • Mechanism: Pentafluorophenyl (PFP) phases offer pi-pi interactions and specific halogen-halogen selectivity.

  • Verdict: Superior. PFP columns show enhanced retention for iodinated species due to the polarizability of the iodine atom interacting with the electron-deficient fluorinated ring. This creates a wider resolution window between the halo-azetidine and non-halogenated impurities.

Visualization: Analytical Workflow & Mechanism

The following diagram illustrates the logical workflow for validating an iodinated azetidine using a PFP stationary phase, highlighting the separation mechanism.

G Start Crude Reaction Mix (Iodo-Azetidine + Impurities) Column Stationary Phase Selection Start->Column C18 C18 Column (Hydrophobic Only) Column->C18 Standard Path PFP PFP Column (Pi-Pi + Halogen Selectivity) Column->PFP Recommended Path Detect_C18 Poor Resolution (Co-elution with Precursor) C18->Detect_C18 Weak Selectivity Detect_PFP High Resolution (Distinct Iodine Interaction) PFP->Detect_PFP Strong Dipole Interaction Valid Validated RT Standard Detect_C18->Valid Risk of Failure Detect_PFP->Valid Pass QC

Caption: Workflow comparing C18 vs. PFP selectivity for iodinated azetidine validation.

Experimental Protocol: Self-Validating HPLC Method

This protocol uses a System Suitability Mix (SSM) approach. Instead of running the unstable iodinated standard alone, you mix it with its stable precursor to prove resolution.

Method Parameters
  • Column: Fluorophenyl (PFP) or C18, 150 x 4.6 mm, 3-5 µm. (Recommended: PFP for enhanced selectivity).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffers amine, stabilizes iodine).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 220 nm (Azetidine ring) and 254 nm (Iodine charge transfer band).

  • Temperature: 25°C (Avoid heat to prevent degradation).

Step-by-Step Workflow
  • Preparation of Surrogate Marker (Solution A):

    • Dissolve N-alkyl-3-chloroazetidine (or Tosylate precursor) in 0.1% Formic Acid/Water. Concentration: 0.1 mg/mL.

    • Why: This establishes the "baseline" retention time for the scaffold.

  • Preparation of Iodinated Standard (Solution B):

    • Freshly synthesize or thaw Authentic 3-Iodoazetidine. Dissolve immediately in cold Mobile Phase A.

    • Critical: Keep in amber vials. Inject within 30 minutes.

  • System Suitability Injection:

    • Mix Solution A and Solution B (1:1).

    • Inject 10 µL.

    • Acceptance Criteria:

      • Resolution (

        
        ) between Chloro- (or Tosyl-) and Iodo- peak must be > 2.0.[1]
        
      • Tailing factor for Iodo-peak < 1.5.

  • Data Analysis:

    • The Iodinated Azetidine should elute later than the Chloro-analog (due to lipophilicity) but potentially earlier than the Tosylate precursor (depending on the alkyl chain length).

    • On a PFP column, the Iodine peak will show a distinct shift due to the specific interaction with the fluorine ring.

Expert Insights & Troubleshooting

  • The "Disappearing Peak" Phenomenon: If your Iodinated Standard peak decreases over sequential injections, it is likely degrading in the autosampler.

    • Fix: Set autosampler temperature to 4°C. Use amber glass. Add 0.1% sodium metabisulfite to the sample diluent (if compatible with chemistry) to scavenge free iodine.

  • UV Detection Limits: Azetidines lack strong chromophores. However, the Carbon-Iodine (C-I) bond has a significant absorption cross-section around 250-260 nm.

    • Tip: Compare the 220nm/254nm ratio. The Iodinated compound will have a higher 254nm response relative to the non-iodinated precursor. This is a powerful orthogonal confirmation of identity.

References

  • Synthesis of Azetidine Derivatives: Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Source: National Institutes of Health (PMC). URL:[Link]

  • HPLC Column Selection (PFP vs C18): Title: Development of an HPLC-MS/MS Method for the Determination of Alkaloids (Comparison of C18 and PFP phases). Source: National Institutes of Health (PMC). URL:[Link]

  • Halogenated Aromatic Separation: Title: HPLC separation of related halogenated aromatics.[5] Source: Chromatography Forum. URL:[Link]

  • Azetidine Pharmacological Profile: Title: Azetidines of pharmacological interest.[6] Source: PubMed. URL:[Link]

Sources

Infrared (IR) spectrum analysis of aryl ether linkages

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification and characterization of aryl ether linkages (


) are critical in pharmaceutical development (e.g., vancomycin antibiotics), polymer science (PEEK, lignin), and organic synthesis. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective, and non-destructive alternative for functional group verification.

This guide provides a rigorous technical analysis of aryl ether detection, specifically distinguishing the


 bond character from aliphatic analogs. It details a self-validating Attenuated Total Reflectance (ATR) protocol and objectively compares FTIR against Raman and NMR methodologies.

The Spectroscopic Signature: Physics of the Aryl Ether Bond

To accurately interpret the IR spectrum of an aryl ether, one must understand the electronic environment of the oxygen atom. Unlike dialkyl ethers (


), where the C-O bond is purely 

-character (

), aryl ethers possess significant resonance delocalization.
  • The Resonance Effect: The lone pair on the oxygen atom conjugates with the aromatic

    
    -system. This increases the bond order of the 
    
    
    
    bond, imparting partial double-bond character.
  • The Frequency Shift: According to Hooke’s Law, a higher bond force constant (

    
    ) results in a higher vibrational frequency (
    
    
    
    ). Consequently, the asymmetric C-O stretch in aryl ethers shifts to a higher wavenumber (
    
    
    cm
    
    
    ) compared to aliphatic ethers (
    
    
    cm
    
    
    ).
Characteristic Bands
Vibration ModeWavenumber (cm

)
IntensityDiagnostic Note
Asymmetric C–O–C Stretch 1275 – 1200 StrongPrimary identifier. Often broad due to coupling with ring vibrations.
Symmetric C–O–C Stretch 1075 – 1020 Medium/StrongDistinct in alkyl-aryl ethers (e.g., anisole). Often weak/obscured in diaryl ethers.
Aromatic C=C Ring Stretch 1600 & 1500VariableMust be present to confirm the "aryl" component.
C–H Out-of-Plane (OOP) 900 – 675StrongIndicates substitution pattern (ortho/meta/para) of the ring.

Critical Distinction: Diaryl ethers (e.g., diphenyl ether) often show a single dominant band near 1240 cm


 and lack the distinct symmetric band seen in alkyl-aryl ethers due to symmetry constraints and lack of an aliphatic carbon anchor.

Comparative Analysis: FTIR vs. Raman vs. NMR

While FTIR is the focus, a holistic analytical approach requires understanding when to deploy alternative modalities.

Method Selection Strategy

MethodSelection Start Analytical Objective Q1 Is the sample soluble? Start->Q1 Q2 Is the molecule symmetric (e.g., Diphenyl ether)? Q1->Q2 No / Solid State Res_NMR Method: 1H/13C NMR (Gold Standard for Structure) Q1->Res_NMR Yes (High Res) Res_IR Method: ATR-FTIR (Best for Asymmetric Stretch) Q2->Res_IR No (Strong Dipole Change) Res_Raman Method: Raman (Best for Symmetric Stretch) Q2->Res_Raman Yes (Homonuclear bonds)

Figure 1: Decision matrix for selecting the optimal spectroscopic technique based on sample physical state and molecular symmetry.

Performance Comparison Table
FeatureFTIR (ATR) Raman Spectroscopy NMR (

H /

C)
Primary Detection Principle Change in Dipole MomentChange in PolarizabilityMagnetic spin of nuclei
Aryl Ether Specificity Excellent for Asymmetric C-O stretch (

cm

).
Excellent for Symmetric ring breathing and symmetric C-O-C.Definitive. Protons

to oxygen shift downfield (

ppm).
Sample Prep Minimal (Solid/Liquid).[1] Non-destructive.None (Direct measurement).Requires deuterated solvents.
Water Interference High (OH bands overlap).Low (Water is a weak Raman scatterer).Low (if

or solvent suppression used).
Cost/Speed Low Cost / <1 min.Medium Cost / 1-5 mins.High Cost / 10-30 mins.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Objective: Obtain a high-fidelity spectrum of a solid pharmaceutical intermediate containing a methoxy-aryl linkage using Attenuated Total Reflectance (ATR).

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

Step-by-Step Methodology
  • System Validation (The "Zero" Check):

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air only).

    • Validation Criteria: The background scan must show flat baseline with only atmospheric

      
       (
      
      
      
      cm
      
      
      ) and
      
      
      vapor lines. If "negative" peaks appear, the crystal is dirty [1].
  • Sample Application:

    • Place

      
       mg of sample onto the crystal center.
      
    • Critical Step: Apply pressure using the anvil.

    • Why? ATR relies on the evanescent wave penetrating the sample (approx. 0.5 – 2

      
      m). Poor contact results in low intensity and noisy spectra.
      
  • Data Acquisition:

    • Resolution: 4 cm

      
       (Standard for solids).
      
    • Scans: 32 or 64 (To improve Signal-to-Noise ratio).

    • Range: 4000 – 600 cm

      
      .
      
  • Post-Processing (ATR Correction):

    • Physics: In ATR, penetration depth (

      
      ) is proportional to wavelength (
      
      
      
      ).[1] Higher wavelengths (lower wavenumbers) penetrate deeper, artificially inflating peak intensities compared to transmission spectra.[1]
    • Action: Apply "Advanced ATR Correction" algorithm in your software to normalize intensities for library matching.

Workflow Logic Diagram

ATR_Workflow Clean 1. Clean Crystal Bg 2. Background Scan (Air) Clean->Bg Check Quality Check: Flat Baseline? Bg->Check Check->Clean No (Dirty) Sample 3. Apply Sample & Pressure Check->Sample Yes Scan 4. Acquire Spectrum Sample->Scan Process 5. ATR Correction & Baseline Fix Scan->Process

Figure 2: Operational workflow for ATR-FTIR analysis ensuring data integrity through an integrated quality check loop.

Data Interpretation & Troubleshooting

The "Phenol Trap"

A common error in analyzing aryl ethers is confusing them with phenols (


) or esters (

).
  • Differentiation:

    • Phenols: Look for the broad O-H stretch (

      
       cm
      
      
      
      ). If the ether is pure, this region should be flat.
    • Esters: Look for the Carbonyl (

      
      ) stretch at 
      
      
      
      cm
      
      
      . Aryl ethers lack this band.
Quantitative Limitations

Beer-Lambert law applies to ATR, but path length is hard to control. For quantitative analysis (e.g., % content of an active ingredient), Transmission FTIR (KBr Pellet) is often superior due to controllable path length, despite the laborious preparation [2].

References

  • Spectroscopy Online. (2017). Common Problems with FT-IR Instruments and How to Avoid Them. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link][2][3][4]

  • LibreTexts Chemistry. (2023). Spectroscopy of Ethers. Retrieved from [Link][3][4][5][6][7][8][9]

  • ResearchGate. (2014). Assessing the challenges of FTIR spectroscopic analysis of blood serum (ATR vs Transmission). Retrieved from [Link]

Sources

Validating Purity of 3-(4-Iodophenoxy)azetidine: An LC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals utilizing 3-(4-Iodophenoxy)azetidine as a pharmacophore building block or intermediate, purity validation is not merely a box-checking exercise—it is a critical safeguard against failed Structure-Activity Relationship (SAR) campaigns.[1]

While HPLC-UV remains the industry workhorse for routine batch release, it often fails to detect non-chromophoric ring-opened byproducts or co-eluting de-iodinated species specific to this molecule. LC-MS (Liquid Chromatography-Mass Spectrometry) offers a superior, self-validating alternative by combining physical separation with mass-specific detection.[1][2]

This guide provides a technical comparison of validation methodologies and a field-proven LC-MS protocol designed to ensure the integrity of your azetidine scaffolds.

Part 1: The Challenge – Why This Molecule is Difficult

Validating 3-(4-Iodophenoxy)azetidine presents two distinct chemical challenges that standard UV methods often miss:

  • Azetidine Ring Strain: The four-membered azetidine ring is highly strained (~26 kcal/mol).[1] In the presence of Lewis acids or during improper storage, it is prone to ring-opening hydrolysis, forming linear amino-alcohol impurities. These impurities often lack distinct UV chromophores different from the parent, making them "invisible" to standard diode array detectors (DAD).

  • Iodine Lability: The C-I bond is susceptible to photolytic or catalytic de-halogenation.[1] A 1-2% de-iodinated impurity (phenoxy-azetidine) can significantly alter the stoichiometry of downstream cross-coupling reactions (e.g., Suzuki-Miyaura), leading to lower yields and complex purification downstream.

Part 2: Comparative Analysis – LC-MS vs. Alternatives

The following table objectively compares the performance of LC-MS against traditional validation techniques for this specific chemical entity.

FeatureLC-MS (Recommended) HPLC-UV (Standard) 1H-NMR (Structural)
Primary Detection Mass-to-charge ratio (

)
UV Absorbance (

)
Proton Environment
Sensitivity High (picogram range)Moderate (nanogram range)Low (~1% limit of detection)
Specificity Excellent. Distinguishes parent (276 Da) from de-iodinated (150 Da) and ring-opened species.[1]Low. Co-eluting peaks with similar

-systems often merge.[1]
High for structure, but signals overlap in complex mixtures.[1]
Impurity ID Definitive. Provides MW of impurities immediately.Inferential. Requires retention time standards.[1]Structural. Good for solvent checks, bad for trace organic impurities.[1]
Throughput High (5-10 min run)High (10-20 min run)Low (Sample prep intensive)
Decision Matrix: When to Use Which?

DecisionMatrix Start Validation Requirement Trace Trace Impurity (<0.1%)? Start->Trace Structure Structural Confirmation? Start->Structure Routine Routine Batch Release? Start->Routine LCMS USE LC-MS (High Sensitivity/Specificity) Trace->LCMS Yes NMR USE 1H-NMR (Structural Certainty) Structure->NMR Yes Routine->LCMS If complex matrix HPLC USE HPLC-UV (Cost Effective/Established) Routine->HPLC If validated

Figure 1: Decision matrix for selecting the appropriate validation technique based on analytical needs.

Part 3: The Validated LC-MS Protocol

This protocol is designed to minimize on-column degradation of the azetidine ring while maximizing ionization efficiency.[1]

System Configuration
  • Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1]

    • Note: Azetidine nitrogen is basic (

      
      ), making ESI(+) highly sensitive.[1]
      
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

    • Why: A short column allows for rapid analysis, reducing the residence time of the labile azetidine in the acidic mobile phase.

Mobile Phase & Gradient[1][3]
  • Solvent A: Water + 0.1% Formic Acid (FA).[1][3]

  • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1][3]

    • Expert Insight: While basic buffers (Ammonium Bicarbonate) preserve the ring better, they suppress ionization in positive mode. 0.1% FA is a calculated risk: the acidity is necessary for protonation (

      
      ), and the fast gradient prevents degradation.
      
Time (min)% Solvent BFlow Rate (mL/min)
0.0050.4
4.00950.4
5.00950.4
5.1050.4
7.0050.4
Mass Spectrometry Parameters
  • Scan Range:

    
     100 – 600.
    
  • Target Mass (

    
    ): 
    
    • Formula:

      
      
      
    • Exact Mass: 275.09

    • Observed Ion: 276.10

  • Fragmentor Voltage: 70-100 V (Keep low to prevent in-source fragmentation of the C-I bond).

Part 4: Experimental Workflow & Data Interpretation

Workflow Diagram

Workflow Sample Sample Prep (Dilute in MeCN) Sep UHPLC Separation (C18, Acidic Gradient) Sample->Sep Inject Ion ESI+ Ionization (Soft settings) Sep->Ion Elute Detect MS Detection (Extract Ion Chromatogram) Ion->Detect Analyze

Figure 2: Step-by-step LC-MS workflow for 3-(4-Iodophenoxy)azetidine analysis.

Interpreting the Spectra

To validate purity, you must extract the following ion chromatograms (EIC):

  • The Parent (

    
     276.1):  This should be the dominant peak (>98% area).[1]
    
  • De-iodinated Impurity (

    
     150.1):  Corresponds to 3-phenoxyazetidine.[1] Presence indicates light sensitivity or poor synthesis control.[1]
    
  • Ring-Opened Hydrolysis (

    
     294.1):  Corresponds to the addition of water (
    
    
    
    Da) to the parent. Presence indicates instability in the mobile phase or degraded sample.[1]

Self-Validation Step: If you observe a split peak for the parent mass, check the pH of your diluent. Dissolving the sample in unbuffered protic solvents (like Methanol) for long periods can induce ring opening.[1] Always use fresh Acetonitrile for sample prep.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4][5] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on Gradient Elution and Method Development). Link

  • Holčapek, M., et al. (2012).[1] Recent advances in the mass spectrometry of small molecules.[2] Journal of Chromatography A. (Discusses ESI ionization mechanisms for amines).[1] Link

  • PubChem. (2024).[1] Compound Summary for CID 10422 (Azetidine).[1] National Library of Medicine.[1] (Source for pKa and stability data). Link

Sources

Safety Operating Guide

Operational Safety Protocol: Handling 3-(4-Iodophenoxy)azetidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknown Toxicity" Mandate

As a Senior Application Scientist, I often see researchers underestimate "building blocks" like 3-(4-Iodophenoxy)azetidine . Because it is a pharmaceutical intermediate rather than a final drug candidate, specific toxicological data (LD50, mutagenicity) is often absent.

Do not mistake absence of evidence for evidence of safety.

This compound combines a strained azetidine ring (potential alkylating agent) with a lipophilic iodophenoxy group (enhanced skin absorption). You must operate under the Universal Precaution Principle : treat this compound as a potent sensitizer, irritant, and potential mutagen until proven otherwise.

Core Hazard Profile
ComponentChemical FeatureSafety Implication
Azetidine Ring Strained 4-membered amineHigh reactivity; potential ring-opening alkylation (DNA interaction risk). Basic/Corrosive to eyes.[1]
Iodophenoxy Moiety Halogenated aromaticIncreases lipophilicity, facilitating dermal absorption. Heavy atom requires specific "Halogenated" waste streams.
Physical State Solid / PowderInhalation risk of dust; static charge generation during weighing.

Personal Protective Equipment (PPE): A Defense-in-Depth Strategy

We do not rely on a single barrier. We use a layered defense system designed to fail safely.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control: All handling of solid powder must occur inside a certified Chemical Fume Hood .

  • Face Velocity: Ensure flow is between 80–100 fpm (0.4–0.5 m/s) .

  • Emergency Backup: If work must occur outside a hood (e.g., spill cleanup), a full-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges is mandatory. N95 masks are insufficient for organic vapors generated during solubilization.

B. Dermal Protection (The Permeation Barrier)

Azetidines are small molecules. They permeate standard nitrile gloves faster than large polymers.

  • Protocol: Double Gloving is required.

    • Inner Layer: 4 mil Nitrile (high dexterity).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (mechanical strength).

    • Rationale: The outer glove takes the mechanical abuse and gross contamination. The inner glove protects against permeation during the time it takes to doff the outer glove after a splash.

  • Technique: Inspect gloves for pinholes by inflating them (air test) before use. Change outer gloves immediately upon any visible splash.

C. Ocular Protection[2][3][4][5]
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Why? Safety glasses with side shields are inadequate. Azetidine derivatives are amines and can be caustic. A solution splash can wick around safety glasses; goggles provide a hermetic seal.

D. Visualizing the PPE Decision Matrix

PPE_Decision_Matrix Figure 1: PPE Selection Logic based on Operational Risk Start Activity Type Solids Weighing / Solids Start->Solids Liquids Solubilization / Reaction Start->Liquids Spill Spill Cleanup (>100mg) Start->Spill Hood Fume Hood (Sash < 18") Solids->Hood Gloves1 Gloves: Double Nitrile Solids->Gloves1 Eyes Eyes: Splash Goggles Solids->Eyes Liquids->Hood Liquids->Gloves1 Liquids->Eyes Resp Resp: P100 + OV Cartridge Spill->Resp Gloves2 Gloves: Laminate/Butyl Spill->Gloves2 Spill->Eyes

Operational Workflow: From Weighing to Waste

This protocol is designed to minimize static discharge and aerosolization, the two most common failure modes when handling halogenated amine salts.

Step 1: Weighing & Transfer
  • Static Control: Organic powders often carry static charge, causing "fly-away" particles. Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Technique:

    • Place a tared vial inside the balance.

    • Use a disposable plastic spatula (avoid metal if the compound is an acid salt to prevent corrosion, though less critical than with azides).

    • Cap the vial inside the hood before moving it to the bench.

    • Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened with methanol to remove invisible dust residues.

Step 2: Solubilization
  • Solvent Choice:

    • Preferred: DMSO or Methanol.

    • Avoid: Dichloromethane (DCM). DCM permeates nitrile gloves in <2 minutes and carries the dissolved iodophenoxy-azetidine through the skin barrier efficiently [1].

  • Reaction Setup: If heating is required, ensure the system is closed (condenser or sealed pressure vial) to prevent amine vapor release.

Step 3: Spill Management[6]
  • Small Spill (<500 mg):

    • Cover with a spill pad or paper towels.

    • Wet the pad with a weak acid (e.g., 1M HCl) to protonate the azetidine nitrogen, converting it to a non-volatile salt.

    • Wipe up and dispose of as hazardous waste.

  • Large Spill: Evacuate the area. Contact HSE.

Disposal Protocol: The Halogen Rule

Because this molecule contains Iodine , it cannot be disposed of in standard organic waste streams intended for fuel blending/incineration unless the facility is equipped for halogens. Burning iodine releases corrosive HI and elemental iodine gas.

Waste Segregation Table
Waste TypeContainer LabelChemical Logic
Mother Liquor / Reaction Mix HALOGENATED Organic Waste Contains Iodine.[2] Must be incinerated at high temp (>1100°C) with scrubbers.
Solid Contaminated Debris Hazardous Solid Waste (Trace Halogens) Gloves, weigh boats, paper towels.
Aqueous Wash Layers Aqueous Basic/Toxic If extraction was performed. Check pH.
Visualizing the Disposal Pathway

Waste_Disposal Figure 2: Halogenated Waste Segregation Logic Waste Waste Generation Check Does it contain 3-(4-Iodophenoxy)azetidine? Waste->Check Liquid Liquid Waste Check->Liquid Yes Solid Solid Waste (Gloves, Tissues) Check->Solid Yes HaloStream HALOGENATED Waste Stream Liquid->HaloStream Contains Iodine NonHalo Non-Halogenated (DO NOT USE) Liquid->NonHalo Forbidden SolidBin Hazardous Solid Waste Bin Solid->SolidBin

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Azetidine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.